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  • Product: Sodium N-acetylsulfanilate
  • CAS: 6034-54-4

Core Science & Biosynthesis

Foundational

Sodium 4-acetamidobenzenesulfonate: Molecular Architecture and Synthetic Utility

Topic: Sodium 4-acetamidobenzenesulfonate Chemical Structure Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Executive Summary Sodium 4-acetamidobenzenesulfona...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Sodium 4-acetamidobenzenesulfonate Chemical Structure Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Sodium 4-acetamidobenzenesulfonate (CAS: 6034-54-4), also known as Sodium N-acetylsulfanilate, is a critical organic salt bridging the gap between simple aniline derivatives and complex sulfonamide therapeutics. Unlike its pharmacologically active downstream products (e.g., sulfacetamide sodium), this compound serves primarily as a stable, water-soluble intermediate and a hydrotropic agent. This guide provides a rigorous analysis of its chemical structure, spectroscopic signature, and the "green chemistry" principles governing its synthesis, moving beyond basic definitions to explore the causality behind its stability and reactivity.

Molecular Identity & Architecture

Chemical Nomenclature and Identifiers
  • IUPAC Name: Sodium 4-acetamidobenzenesulfonate

  • Synonyms: Sodium N-acetylsulfanilate; Sodium p-acetylaminobenzenesulfonate[1][2]

  • CAS Number: 6034-54-4[1][2][3][]

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 237.21 g/mol

Structural Connectivity

The molecule consists of a benzene core substituted at the para positions. The electron-withdrawing sulfonate group (


) renders the ring electron-deficient compared to aniline, while the acetamido group (

) acts as a moderate electron donor, stabilizing the structure against rapid oxidation.

Figure 1: Structural Connectivity Diagram

G cluster_0 Sodium 4-acetamidobenzenesulfonate Acetamido Acetamido Group (CH3-CO-NH-) Benzene Benzene Ring (C6H4) Acetamido->Benzene Amide Linkage (C-N Bond) Sulfonate Sulfonate Group (-SO3-) Benzene->Sulfonate C-S Bond (Para Position) Sodium Sodium Ion (Na+) Sulfonate->Sodium Ionic Interaction caption Fig 1. Structural connectivity showing the para-substitution pattern and ionic association.

Crystallographic Considerations

While the free acid (N-acetylsulfanilic acid) crystallizes readily, the sodium salt often forms hydrates (typically mono- or dihydrate). The sulfonate group facilitates strong hydrogen bonding networks with water molecules in the crystal lattice, creating a layered structure. This hydration shell is the primary driver for its high aqueous solubility compared to the parent sulfanilic acid.

Spectroscopic Characterization

Accurate identification relies on distinguishing the acetamido moiety from the free amine of the precursor.

Nuclear Magnetic Resonance ( -NMR)

The spectrum in


 or 

exhibits a classic AA'BB' system due to the para-substitution.
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
2.08 Singlet3H

Methyl protons of the acetyl group. Sharp singlet confirms acetylation.
7.55 Doublet (

)
2HAr-H (Ortho to

)
Deshielded by the sulfonate group.
7.75 Doublet (

)
2HAr-H (Ortho to NH)Shifted downfield relative to aniline due to the amide electron withdrawal.
10.1 Singlet1H

Amide proton (visible in

, exchanges in

).
Infrared Spectroscopy (FT-IR)
  • Amide I Band (

    
    ):  Strong 
    
    
    
    stretching vibration. This band is diagnostic; its presence confirms the conversion of the amine to the amide.
  • Sulfonate Bands (

    
     & 
    
    
    
    ):
    Asymmetric and symmetric
    
    
    stretching vibrations, respectively.
  • Absence of N-H Stretch (

    
     doublet):  The primary amine doublet of sulfanilic acid is replaced by a single amide N-H band.
    

Synthesis & Purification Protocols

The "Green" Aqueous Acetylation Route

Industrial preparation favors the acetylation of sodium sulfanilate in aqueous media. This method avoids the use of organic solvents and leverages the high solubility of the sodium salt.

Reaction Scheme:



Protocol:

  • Dissolution: Dissolve 1.0 eq of Sodium Sulfanilate in water at 30°C. Ensure pH is neutral to slightly alkaline (pH 7-8) to prevent protonation of the amine.

  • Acetylation: Add 1.2 eq of Acetic Anhydride dropwise. The reaction is exothermic.[5]

  • Temperature Control: Maintain temperature between 35-40°C. Higher temperatures promote hydrolysis of the acetic anhydride.

  • Crystallization: Cool the mixture to 0-5°C. The product, being less soluble in the presence of the byproduct acetic acid and sodium acetate (common ion effect), precipitates.

  • Purification: Recrystallize from ethanol/water if high purity is required for spectral standards.

Figure 2: Synthesis Workflow Diagram

Synthesis start Sodium Sulfanilate (Aq. Solution) reaction Acetylation Reaction (T = 35-40°C, pH 7-8) start->reaction Substrate reagent Acetic Anhydride (Dropwise Addition) reagent->reaction Acylating Agent quench Cooling to 0-5°C (Precipitation) reaction->quench Exothermic Complete product Sodium 4-acetamidobenzenesulfonate (Crystalline Solid) quench->product Filtration & Drying caption Fig 2. Aqueous phase synthesis pathway minimizing organic solvent waste.

Causality in Experimental Design
  • Why Aqueous Medium? Sodium sulfanilate is highly polar. Using water avoids phase transfer catalysts required in organic solvents.

  • Why pH Control? If the pH drops too low (acidic), the amine group of the precursor becomes protonated (

    
    ), rendering it non-nucleophilic and stopping the reaction.
    

Physicochemical Properties & Stability

PropertyValue/DescriptionRelevance
Solubility High in Water (>100 mg/mL)Ideal for aqueous formulations or as a hydrotrope.
pH Stability Stable pH 4-9Hydrolysis of the amide bond occurs in strong acid/base (

or

) at elevated temperatures.
Thermal Stability

(dec)
High lattice energy typical of ionic sulfonates.
Hygroscopicity ModerateRequires storage in desiccated conditions to prevent clumping.

References

  • DrugFuture. (n.d.). Sodium N-acetylsulfanilate - FDA Global Substance Registration System.[2] Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). 4-Acetamidobenzenesulfonic acid (Precursor Acid Data). PubChem.[6] Retrieved from [Link]

  • Ullmann's Encyclopedia of Industrial Chemistry. (2012). Benzenesulfonic Acids and Their Derivatives. Wiley-VCH.

Sources

Exploratory

An In-depth Technical Guide to Sodium p-Acetamidobenzenesulfonate for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of Sodium p-acetamidobenzenesulfonate, a key organic intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Sodium p-acetamidobenzenesulfonate, a key organic intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, and applications, grounding all claims in verifiable, authoritative sources.

Section 1: Core Molecular and Physical Properties

Sodium p-acetamidobenzenesulfonate, also known as Sodium N-acetylsulfanilate, is the sodium salt of p-acetamidobenzenesulfonic acid. Its chemical structure features a benzene ring substituted with an acetamido group and a sulfonate group at the para position.

The molecular formula for Sodium p-acetamidobenzenesulfonate is C₈H₈NNaO₄S .

The molecular weight of this compound is 237.20 g/mol . This is calculated from the molecular weight of its parent acid, p-acetamidobenzenesulfonic acid (215.23 g/mol ), by subtracting the mass of the acidic proton and adding the mass of a sodium ion.

Table 1: Physicochemical Properties of Sodium p-Acetamidobenzenesulfonate and its Parent Acid

PropertySodium p-Acetamidobenzenesulfonatep-Acetamidobenzenesulfonic Acid
Molecular Formula C₈H₈NNaO₄SC₈H₉NO₄S[1]
Molecular Weight 237.20 g/mol 215.23 g/mol [1]
Appearance White to off-white crystalline solid (inferred)White to off-white crystalline solid[2]
Solubility Expected to be soluble in waterSoluble in water[2]

Section 2: Synthesis and Manufacturing

The primary route for synthesizing Sodium p-acetamidobenzenesulfonate is through the neutralization of its parent acid, p-acetamidobenzenesulfonic acid, with a suitable sodium base.

Synthesis of p-Acetamidobenzenesulfonic Acid

The precursor, p-acetamidobenzenesulfonic acid, is typically synthesized via the sulfonation of acetanilide.[1]

Experimental Protocol: Synthesis of p-Acetamidobenzenesulfonic Acid

  • In a reaction vessel, acetanilide is reacted with chlorosulfonic acid.[1] A catalyst, such as ammonium sulfate, can be employed.

  • The reaction mixture is cooled, and the resulting precipitate of p-acetamidobenzenesulfonic acid is collected by filtration.[1]

  • The crude product is then purified by recrystallization.

Neutralization to Form Sodium p-Acetamidobenzenesulfonate

The final step is a straightforward acid-base neutralization.[3][4]

Experimental Protocol: Neutralization of p-Acetamidobenzenesulfonic Acid

  • Dissolve the purified p-acetamidobenzenesulfonic acid in an appropriate solvent, such as water or a lower alcohol.

  • Slowly add a stoichiometric amount of a sodium base, such as sodium hydroxide or sodium carbonate, with stirring.[5][6] The reaction is typically exothermic.

  • Monitor the pH of the solution until it reaches neutral (pH 7).

  • The resulting solution of Sodium p-acetamidobenzenesulfonate can be used directly, or the salt can be isolated by evaporation of the solvent and subsequent drying.

Synthesis_Workflow Acetanilide Acetanilide Sulfonation Sulfonation Acetanilide->Sulfonation Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->Sulfonation p_Acid p-Acetamidobenzenesulfonic Acid Sulfonation->p_Acid Neutralization Neutralization p_Acid->Neutralization Sodium_Base Sodium Hydroxide or Sodium Carbonate Sodium_Base->Neutralization Final_Product Sodium p-Acetamidobenzenesulfonate Neutralization->Final_Product

Caption: Synthesis workflow for Sodium p-acetamidobenzenesulfonate.

Section 3: Analytical Characterization

The characterization of Sodium p-acetamidobenzenesulfonate and its precursors is crucial for ensuring purity and identity. A variety of analytical techniques can be employed.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of sulfonate salts.[7] Reversed-phase HPLC with a suitable ion-pairing agent can be used to achieve good separation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of the compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying the characteristic functional groups present in the molecule, such as the amide and sulfonate groups.

  • Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound.

Section 4: Role in Drug Development and Pharmaceutical Sciences

While specific applications of Sodium p-acetamidobenzenesulfonate in marketed drugs are not widely documented, its structural motifs and the general properties of sulfonate salts suggest its utility in several areas of drug development.

Improving Physicochemical Properties of Active Pharmaceutical Ingredients (APIs)

A significant challenge in drug development is overcoming the poor solubility of many drug candidates. The formation of salts is a common and effective strategy to enhance solubility and dissolution rates, which can, in turn, improve bioavailability.[8] Sulfonic acid salts are particularly useful in this regard due to the strong acidity of the sulfonic acid group, which ensures complete ionization.[1]

The conversion of a poorly soluble acidic or basic drug into a sulfonate salt, such as Sodium p-acetamidobenzenesulfonate, can significantly increase its aqueous solubility.

Drug_Development_Logic Poor_Solubility Poorly Soluble API Salt_Formation Salt Formation with p-Acetamidobenzenesulfonic Acid Poor_Solubility->Salt_Formation Increased_Solubility Increased Aqueous Solubility Salt_Formation->Increased_Solubility Improved_Bioavailability Improved Bioavailability Increased_Solubility->Improved_Bioavailability

Caption: Logic diagram illustrating the role of salt formation in improving drug properties.

As a Counterion in Drug Formulations

Sodium p-acetamidobenzenesulfonate can serve as a pharmaceutically acceptable counterion for basic drugs. The choice of a counterion is a critical decision in drug formulation, as it can influence not only solubility but also stability, hygroscopicity, and manufacturability of the final drug product.[8] Sodium salts are frequently used due to their generally low toxicity and high water solubility.[8]

Potential as a Building Block in Synthesis

The acetamido and sulfonate groups on the benzene ring offer reactive sites for further chemical modification, making Sodium p-acetamidobenzenesulfonate a potential starting material or intermediate in the synthesis of more complex molecules with therapeutic potential. For instance, the related compound, 4-acetamidobenzenesulfonyl chloride, is a precursor in the synthesis of various sulfonamide derivatives.[2][9][10]

Section 5: Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling Sodium p-acetamidobenzenesulfonate and its precursors. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. In general, it is recommended to handle the compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves and safety glasses.

References

  • LookChem. (n.d.). 4-ACETAMIDOBENZENESULFINIC ACID SODIUM SALT. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances. Retrieved from [Link]

  • PubMed. (2010). The utility of sulfonate salts in drug development. Retrieved from [Link]

  • PureSynth. (n.d.). Sodium 4-Acetamidobenzenesulfinate Dihydrate 98.0%. Retrieved from [Link]

  • ResearchGate. (2010). The Utility of Sulfonate Salts in Drug Development. Retrieved from [Link]

  • Capital Resin Corporation. (2022, November 8). How To Neutralize Sulfonic Acid With Caustic Soda. Retrieved from [Link]

  • PubChem. (n.d.). Sodium 4-acetamidobenzene-1-sulfinate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). The reaction mixture was then vigorously stirred while open to air for 4 h at room temperature. Retrieved from [Link]

  • Chemists Corner. (2018, September 19). Should I dilute sulfonic acid before neutralizing it with Sodium hydroxide. Retrieved from [Link]

  • PubChem. (n.d.). Sodium 4-hydroxybenzenesulfonate. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). Salt Selection in Drug Development. Retrieved from [Link]

  • National Institutes of Health. (n.d.). HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, December 20). Verify my expected product of two acid/base reactions and does chosen solvent change reaction?. Retrieved from [Link]

  • YouTube. (2017, March 15). Neutralisation Reaction of Sodium Hydroxide and Hydrochloric Acid. Retrieved from [Link]

  • PubChem. (n.d.). Sodium Dodecylbenzenesulfonate. Retrieved from [Link]

  • FDA Global Substance Registration System. (n.d.). SODIUM N-ACETYLSULFANILATE. Retrieved from [Link]

Sources

Foundational

Technical Comparative Analysis: N-Acetylsulfanilic Acid vs. Sodium N-Acetylsulfanilate

This guide provides a rigorous technical analysis comparing N-acetylsulfanilic acid (the free acid) and sodium N-acetylsulfanilate (the salt form). It is designed for researchers requiring precise physicochemical distinc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis comparing N-acetylsulfanilic acid (the free acid) and sodium N-acetylsulfanilate (the salt form). It is designed for researchers requiring precise physicochemical distinctions for synthesis, metabolic tracking, and pharmaceutical formulation.

[1]

Executive Summary

In drug development and metabolic profiling, the distinction between N-acetylsulfanilic acid (CAS 121-62-0) and its sodium salt (Sodium N-acetylsulfanilate ) is often trivialized as a mere pH adjustment. However, this oversight can lead to experimental failure in solubility studies, chromatographic retention time shifts, and formulation stability.

  • The Free Acid is a strong organic acid (sulfonic acid class) used primarily as a synthetic intermediate and a metabolic reference standard. It creates highly acidic aqueous solutions.[1][2]

  • The Sodium Salt is the pH-neutral, highly water-soluble form, preferred for biological assays, formulation buffers, and in vivo administration to minimize tissue irritation.

This guide dissects their differences through the lenses of thermodynamics, synthesis, and biological application.

Part 1: Physicochemical Identity & Properties[2][4][5]

The fundamental difference lies in the protonation state of the sulfonate group (


 vs. 

). Unlike carboxylic acids, sulfonic acids are strong acids; thus, the "free acid" is fully dissociated in water but dictates the solution's pH.
Table 1: Comparative Physicochemical Profile
FeatureN-Acetylsulfanilic Acid (Free Acid)Sodium N-Acetylsulfanilate (Salt)
Molecular Formula


Molecular Weight 215.23 g/mol 237.21 g/mol (anhydrous)
CAS Number 121-62-063503-98-0 (varies by hydration)
Physical State Crystalline needles/prisms (often dihydrate)Crystalline powder (often hydrated)
Aqueous Solubility Freely soluble (creates acidic solution)Highly soluble (creates neutral solution)
Solution pH (1% w/v) Acidic (~pH 1.0 - 2.0) Neutral (~pH 6.5 - 7.5)
pKa (Sulfonic group) ~ -0.5 (Strong Acid)N/A (Already ionized)
Melting Point ~320°C (Decomposes)>300°C (Stable, high mp)
Primary Utility Synthetic intermediate, Acid catalystFormulation API, Biological Standard
Structural Causality
  • Acid Form: The protonated sulfonic acid group (

    
    ) is a strong hydrogen bond donor. In the solid state, this leads to a rigid crystal lattice. In solution, it acts as a strong electrolyte, instantly lowering pH.
    
  • Salt Form: The ionic interaction between the sulfonate anion (

    
    ) and the sodium cation (
    
    
    
    ) increases lattice energy but significantly enhances dissolution kinetics in neutral buffers, making it "bio-compatible."

Part 2: Synthesis & Manufacturing Protocols

Researchers often need to convert between these forms to purify the compound or prepare it for injection.

Protocol A: Synthesis of N-Acetylsulfanilic Acid (The Acetylation)

Objective: Selective N-acetylation of sulfanilic acid without affecting the sulfonic group.

  • Dissolution: Dissolve Sulfanilic Acid (1.0 eq) in water containing Sodium Carbonate (0.6 eq). The base is required to solubilize the zwitterionic sulfanilic acid.

  • Acetylation: Heat the solution to 50°C. Add Acetic Anhydride (1.2 eq) dropwise over 30 minutes.

    • Mechanism:[3][4][5] The amine attacks the anhydride carbonyl. The sulfonic acid group remains unreactive.[6]

  • Acidification (Critical Step): To isolate the free acid, add concentrated Hydrochloric Acid (HCl) until pH < 1.

  • Crystallization: Cool to 0-5°C. The N-acetylsulfanilic acid will precipitate as white needles due to the common ion effect and reduced solubility at low pH.

  • Filtration: Filter and wash with ice-cold water.

Protocol B: Conversion to Sodium N-Acetylsulfanilate (The Neutralization)

Objective: Preparing a neutral stock solution or solid salt for biological use.

  • Suspension: Suspend purified N-Acetylsulfanilic Acid in a minimum volume of water.

  • Titration: Slowly add Sodium Hydroxide (NaOH) (1M solution) or Sodium Bicarbonate (

    
    ) while monitoring pH.
    
  • Endpoint: Stop exactly at pH 7.0.

    • Note: Over-shooting to pH > 9 may risk hydrolysis of the acetyl amide bond over time.

  • Isolation: Lyophilize (freeze-dry) the solution to obtain the pure sodium salt powder. Do not heat to dryness to avoid amide degradation.

Part 3: Visualization of Chemical Workflows

Diagram 1: Synthesis & Interconversion Pathway

This flow illustrates the relationship between the precursor, the acid intermediate, and the final salt form.

SynthesisPath Sulfanilic Sulfanilic Acid (Zwitterion) Reaction Acetylation (Ac2O / Na2CO3) Sulfanilic->Reaction Dissolve Intermediate Reaction Mixture (Na+ Salt in Soln) Reaction->Intermediate 50°C, 30 min Acidification Acidification (HCl, pH < 1) Intermediate->Acidification Isolate Acid SodiumSalt Sodium N-Acetylsulfanilate (Soluble Salt) Intermediate->SodiumSalt Direct Path (Skip Isolation) FreeAcid N-Acetylsulfanilic Acid (Precipitate/Solid) Acidification->FreeAcid Crystallize Neutralization Neutralization (NaOH, pH 7) FreeAcid->Neutralization Convert Neutralization->SodiumSalt Lyophilize

Caption: Synthesis workflow showing the critical divergence between isolating the free acid (via HCl) and the sodium salt (via Neutralization).

Part 4: Biological & Analytical Implications

Metabolic Tracking (HPLC/LC-MS)
  • Retention Time: In Reverse-Phase HPLC (C18), the species behavior depends on the mobile phase pH.

    • At pH 2.0: The sulfonate group is partially suppressed (though still largely ionized due to low pKa), leading to slightly higher retention.

    • At pH 7.0: The molecule is fully ionized (

      
      ). It will elute very close to the void volume (dead time) unless an Ion-Pairing Agent  is used.
      
  • Distinction: You cannot distinguish the Acid and Salt forms in LC-MS buffers; once dissolved, they are identical ions. The difference exists only in the solid state or the pH of the initial stock solution.

Toxicity & Crystalluria
  • Sulfonamides vs. Sulfonic Acids: A critical distinction must be made.[7] Sulfonamide drugs (e.g., Sulfamethoxazole) are metabolized to N4-acetylsulfonamides, which have low solubility and cause kidney stones (crystalluria).

  • N-Acetylsulfanilic Acid: This compound contains a sulfonic acid group, which is highly polar.[2] Unlike the sulfonamide metabolites, N-acetylsulfanilic acid and its salts are generally highly soluble and rapidly excreted in urine without crystallizing.

  • Safety: The sodium salt is preferred for intravenous (IV) or intraperitoneal (IP) injections in animal models to prevent acidosis at the injection site.

Diagram 2: Solubility & Speciation Logic

Understanding why the salt is preferred for formulation.

SolubilityLogic cluster_Acid Scenario A: Free Acid Solid cluster_Salt Scenario B: Sodium Salt Solid AcidSolid N-Acetylsulfanilic Acid (Solid Crystal) AcidSoln Dissolved Species [R-SO3(-)] + [H(+)] AcidSolid->AcidSoln H2O Addition OutcomeA Result: pH ~1.0 Potentially corrosive Tissue Irritation AcidSoln->OutcomeA SaltSolid Sodium N-Acetylsulfanilate (Solid Powder) SaltSoln Dissolved Species [R-SO3(-)] + [Na(+)] SaltSolid->SaltSoln H2O Addition OutcomeB Result: pH ~7.0 Physiologically Compatible Stable Formulation SaltSoln->OutcomeB

Caption: Dissolution thermodynamics. The Free Acid generates protons (low pH), while the Salt generates sodium ions (neutral pH).

References

  • DrugFuture. N-Acetylsulfanilic Acid & Sodium Salt Properties (CAS 121-62-0).

  • ChemicalBook. 4-(Acetylamino)benzenesulfonic acid: Synthesis and Properties.

  • National Institutes of Health (PubChem). N-Acetylsulfanilic acid (Compound Summary).

  • Smolecule. 4-(Acetoacetylamino)benzenesulfonic acid sodium salt Synthesis.

  • ResearchGate. Differences between sulfanilic acid and sulfonamide derivatives.

Sources

Exploratory

Sodium N-acetylsulfanilate MSDS and safety data sheet

Technical Safety & Handling Guide: Sodium N-Acetylsulfanilate Executive Summary Sodium N-acetylsulfanilate (CAS: 6034-54-4), often referred to by the trade name Cosaprin, is the sodium salt of N-acetylsulfanilic acid.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety & Handling Guide: Sodium N-Acetylsulfanilate

Executive Summary Sodium N-acetylsulfanilate (CAS: 6034-54-4), often referred to by the trade name Cosaprin, is the sodium salt of N-acetylsulfanilic acid.[1] In drug development, it serves two critical roles: as a reference standard for the N4-acetylated metabolite of sulfonamide antibiotics and as a solubilized reagent for in vitro metabolic assays. While generally exhibiting lower acute toxicity than parent sulfonamides, it requires specific handling protocols to manage irritation risks and ensure stability, particularly given its hygroscopic nature and potential for hydrolysis in aqueous solution.

Chemical Identity & Characterization

ParameterSpecification
Chemical Name Sodium 4-acetamidobenzenesulfonate
Synonyms Sodium N-acetylsulfanilate; Cosaprin; N-acetylsulfanilic acid sodium salt
CAS Number 6034-54-4
Molecular Formula C₈H₈NNaO₄S
Molecular Weight 237.21 g/mol
Appearance White to off-white crystalline powder or prisms
Solubility Freely soluble in water; moderately soluble in alcohol; insoluble in ether
Melting Point >300 °C (decomposes)

Hazard Identification & Risk Assessment

While often less toxic than the parent aniline derivatives, Sodium N-acetylsulfanilate is classified under GHS standards as an Irritant .

GHS Classification:

  • Skin Corrosion/Irritation: Category 2 (H315)[2]

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)[3]

Toxicological Context (The "Why"): The N4-acetylation of sulfonamides is a Phase II metabolic detoxification pathway. However, the acid form (N-acetylsulfanilic acid) has poor water solubility in acidic urine, historically causing crystalluria (kidney stones) in patients treated with older sulfonamides. The sodium salt discussed here is chemically engineered for high water solubility, mitigating the crystallization risk ex vivo, but it retains the chemical reactivity of the sulfonamide moiety, necessitating irritation controls.

Experimental Workflow: Preparation & Handling

Standard Stock Solution Preparation (100 mM)
  • Objective: Create a stable reference standard for HPLC/LC-MS metabolic profiling.

  • Self-Validating Step: Visual clarity check and pH verification to prevent silent precipitation.

Protocol:

  • Weighing: Accurately weigh 237.2 mg of Sodium N-acetylsulfanilate.

  • Solvent Choice: Use HPLC-grade water (pH 7.0). Note: Do not use acidic buffers for initial solubilization as this may convert the salt back to the less soluble acid form.

  • Dissolution: Add 8 mL of water. Vortex for 30 seconds. The solution should be crystal clear.

  • Volume Adjustment: Bring final volume to 10 mL.

  • Validation: Measure pH. It should be neutral (6.5–7.5). If pH < 5.0, hydrolysis or contamination may have occurred; discard.

  • Storage: Aliquot into amber vials (light sensitive) and store at -20°C. Stable for 3 months.

Biological Context: The Metabolic Pathway

Understanding the origin of this compound is essential for researchers studying sulfonamide pharmacokinetics.

SulfonamideMetabolism Sulfanilamide Sulfanilamide (Parent Drug) AcidMetabolite N-acetylsulfanilic Acid (Insoluble Metabolite) Sulfanilamide->AcidMetabolite Phase II Metabolism (Liver) NAT2 Enzyme: NAT2 (N-acetyltransferase 2) NAT2->AcidMetabolite AcetylCoA Cofactor: Acetyl-CoA AcetylCoA->AcidMetabolite SodiumSalt Sodium N-acetylsulfanilate (Soluble Reagent) AcidMetabolite->SodiumSalt NaOH Neutralization (In Vitro Synthesis)

Figure 1: Metabolic pathway showing the conversion of Sulfanilamide to its N4-acetylated metabolite and the synthetic derivation of the sodium salt for laboratory use.

Safety Data Sheet (SDS) Core Elements

First Aid Measures
  • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes. Remove contact lenses if present.[3] Rationale: Sulfonamide salts can cause stinging and redness; immediate dilution prevents corneal abrasion.

  • Skin Contact: Wash off with soap and plenty of water.[3] Rationale: Potential for sensitization exists; thorough washing removes residue that could trigger allergic dermatitis.

  • Inhalation: Move person to fresh air.[3] If breathing is difficult, give oxygen.

  • Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Special Hazards: Emits toxic fumes under fire conditions: Carbon oxides, Nitrogen oxides (NOx), Sulfur oxides (SOx), Sodium oxides.

  • Advice for Firefighters: Wear self-contained breathing apparatus (SCBA).

Handling & Storage
  • Engineering Controls: Use only in a chemical fume hood to prevent inhalation of dust.

  • PPE Requirements:

    • Respiratory: N95 (US) or P1 (EU) dust mask if solid handling generates dust.

    • Hand: Nitrile gloves (min thickness 0.11 mm).

    • Eye: Safety glasses with side shields.

  • Storage Conditions: Keep container tightly closed in a dry and well-ventilated place. Hygroscopic: Store under inert gas (Nitrogen/Argon) if possible to prevent clumping and hydrolysis.

Safe Handling Workflow Diagram

HandlingWorkflow Start Start: Solid Reagent Handling PPE 1. Don PPE: Nitrile Gloves, Safety Glasses, Lab Coat Start->PPE Weigh 2. Weighing (Fume Hood): Avoid dust generation PPE->Weigh Dissolve 3. Solubilization: Use Neutral Buffer/Water (Avoid Acidic pH) Weigh->Dissolve Check 4. Validation: Clear Solution? pH ~7? Dissolve->Check Store 5. Storage: Amber Vial, -20°C Check->Store Yes Disposal 6. Disposal: Aqueous Waste Stream Check->Disposal No (Precipitate/Cloudy)

Figure 2: Step-by-step workflow for the safe handling and preparation of Sodium N-acetylsulfanilate stock solutions.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 23676619, Sodium 4-acetamidobenzenesulfonate. Retrieved from [Link]

  • DrugFuture. (2025). Chemical Index Database: Sodium N-Acetylsulfanilate (CAS 6034-54-4).[1] Retrieved from [Link]

  • Vree, T. B., & Hekster, Y. A. (1987). Pharmacokinetics of Sulfonamides Revisited. Antibiotics and Chemotherapy, 34, 1–208.
  • European Chemicals Agency (ECHA). (2025). Registration Dossier: Sulfanilic acid and its salts. Retrieved from [Link]

Sources

Foundational

Identification of Sulfonamide Metabolites in Biological Fluids: A Senior Application Scientist's Field Guide

An In-Depth Technical Guide Authored for Researchers, Scientists, and Drug Development Professionals Abstract The accurate identification and quantification of sulfonamide metabolites in biological fluids is a cornerston...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The accurate identification and quantification of sulfonamide metabolites in biological fluids is a cornerstone of pharmacokinetic, toxicological, and clinical studies. As a class of widely used synthetic antimicrobials in both human and veterinary medicine, understanding their biotransformation is critical for evaluating efficacy, safety, and potential drug-drug interactions.[1] This guide provides a comprehensive framework for the robust identification of these metabolites, moving beyond mere procedural lists to explain the underlying scientific principles that govern experimental choices. We will navigate the complete analytical workflow, from the complexities of sample preparation in challenging biological matrices to the power of high-resolution mass spectrometry for structural elucidation. This document is designed to serve as a practical, field-proven resource, grounded in authoritative references and self-validating protocols.

The Metabolic Fate of Sulfonamides: A Primer

Before delving into analytical strategy, it is essential to understand the biochemical pathways that sulfonamides undergo in the body. Sulfonamides are primarily metabolized in the liver, with significant species-dependent variations in metabolic profiles.[2][3][4] The parent drug and its metabolites are typically excreted in the urine and, to a lesser extent, in feces.[2][5] While a portion of the administered dose is often excreted unchanged, the biotransformed products can have altered solubility, activity, and toxicity.[2][3][5]

The principal metabolic transformations include:

  • N4-Acetylation: This is a common and often primary detoxification pathway for many sulfonamides.[4][6][7] The addition of an acetyl group to the N4-amino group generally decreases the antibacterial activity and can also decrease the solubility of the compound, which has implications for potential crystalluria.[3]

  • N1-Glucuronidation: A major Phase II conjugation reaction where glucuronic acid is attached to the N1-position of the sulfonamide group.[3][4][8][9] This process significantly increases the water solubility of the metabolite, facilitating its renal excretion.

  • Hydroxylation: A Phase I oxidation reaction, typically occurring on the aromatic ring or heterocyclic substituent.[3][4][10] These hydroxylated metabolites can sometimes retain partial antibacterial activity.[4]

  • Other Pathways: Additional, often minor, pathways can include O-dealkylation and cleavage of the sulfonamide bond itself.[3][11]

Understanding these expected transformations is the first step in developing a targeted analytical method, as it allows the scientist to predict the mass shifts of potential metabolites relative to the parent drug.

G Parent Parent Sulfonamide Metabolites Parent->Metabolites Acetyl N4-Acetyl Metabolite Metabolites->Acetyl N4-Acetylation (+42 Da) Glucuronide N1-Glucuronide Metabolite Metabolites->Glucuronide N1-Glucuronidation (+176 Da) Hydroxyl Hydroxylated Metabolite Metabolites->Hydroxyl Hydroxylation (+16 Da) G cluster_sample Phase 1: Pre-Analysis cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Interpretation BS Biological Sample (Plasma, Urine, etc.) SP Sample Preparation (SPE, LLE, PPT) BS->SP LC LC Separation (Reversed-Phase) SP->LC MS MS/MS Detection (QTOF, Orbitrap, QqQ) LC->MS DP Data Processing (Peak Picking, Alignment) MS->DP ID Metabolite Identification (Mass Shift, Fragmentation) DP->ID

Caption: General Workflow for Sulfonamide Metabolite Identification.

Mastering the Matrix: Sample Preparation

Biological fluids are notoriously complex matrices containing proteins, salts, lipids (especially in plasma), and endogenous metabolites that can interfere with analysis. [12]The primary goal of sample preparation is to isolate the analytes of interest while removing these interfering components, a process critical for preventing a phenomenon known as the "matrix effect," where co-eluting compounds suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. [12][13][14][15]

Common Extraction Techniques

The choice of extraction technique is a trade-off between speed, cost, and cleanliness of the final extract.

TechniquePrincipleAdvantagesDisadvantagesBest For
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.Fast, simple, inexpensive.Dirty extracts, high risk of matrix effects. [14]Rapid screening, high-throughput discovery.
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases based on polarity.Cleaner extracts than PPT, good for removing salts.Labor-intensive, requires large volumes of organic solvents.Isolating moderately polar to nonpolar analytes.
Solid-Phase Extraction (SPE) Analytes in a liquid phase are adsorbed onto a solid sorbent, washed, and then eluted with a different solvent.Cleanest extracts, high recovery, reduces matrix effects. [16]More complex method development, higher cost per sample.Quantitative analysis requiring high sensitivity and accuracy. [17]
Field-Proven Protocol: Solid-Phase Extraction (SPE) for Plasma/Urine

This protocol is based on a hydrophilic-lipophilic balanced (HLB) reversed-phase SPE methodology, which provides good retention for a broad range of compounds, including polar metabolites. [16] Objective: To extract sulfonamides and their metabolites from human plasma.

Materials:

  • SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB), e.g., 6 mL, 500 mg. [16]* Human Plasma (or Urine).

  • Methanol (LC-MS grade).

  • Water (LC-MS grade).

  • Formic Acid.

  • Centrifuge, Vacuum Manifold.

Step-by-Step Methodology:

  • Sample Pre-treatment:

    • Thaw plasma sample to room temperature.

    • To 1 mL of plasma, add 3 mL of 4% phosphoric acid in water. Vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 10 minutes to pellet precipitated proteins.

    • Collect the supernatant for loading onto the SPE cartridge.

  • SPE Cartridge Conditioning:

    • Place cartridges on a vacuum manifold.

    • Condition the sorbent by passing 6 mL of methanol through the cartridge.

    • Equilibrate the sorbent by passing 6 mL of LC-MS grade water. Do not let the sorbent go dry.

  • Sample Loading:

    • Load the pre-treated supernatant onto the equilibrated cartridge.

    • Apply a gentle vacuum to pass the sample through the sorbent at a flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 6 mL of water to remove salts and other highly polar interferences. [16] * Apply a high vacuum for 5 minutes to completely dry the sorbent bed. This step is critical to ensure the elution solvent is not diluted.

  • Elution:

    • Place clean collection tubes inside the manifold.

    • Elute the analytes from the sorbent using 2 x 4 mL aliquots of methanol. [16]

  • Reconstitution:

    • Evaporate the collected eluent to dryness under a gentle stream of nitrogen at 40°C. [16] * Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid). [16] * Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

G cluster_steps SPE Protocol Condition 1. Condition (Methanol) Equilibrate 2. Equilibrate (Water) Condition->Equilibrate Load 3. Load (Pre-treated Sample) Equilibrate->Load Wash 4. Wash (Water) Load->Wash Elute 5. Elute (Methanol) Wash->Elute

Caption: Core Steps of a Solid-Phase Extraction (SPE) Protocol.

The Power of Separation and Detection: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive technique for identifying and quantifying drug metabolites in biological fluids due to its unparalleled sensitivity and specificity. [18][19]

  • Liquid Chromatography (LC): The LC system separates the parent drug from its metabolites and from matrix components based on their physicochemical properties (typically polarity in reversed-phase chromatography). This separation is crucial for resolving isomers and reducing matrix effects.

  • Tandem Mass Spectrometry (MS/MS): The mass spectrometer performs three key functions:

    • It ionizes the molecules eluting from the LC column (e.g., using electrospray ionization - ESI).

    • It measures the mass-to-charge ratio (m/z) of the intact "parent" or "precursor" ions (MS1 scan).

    • It selects a specific precursor ion, fragments it, and measures the m/z of the resulting "product" or "fragment" ions (MS2 scan). This fragmentation pattern is a structural fingerprint of the molecule. [20]

Instrumentation and Typical Parameters

High-resolution mass spectrometers (HRMS) like Quadrupole Time-of-Flight (QTOF) or Orbitrap systems are ideal for metabolite identification as they provide highly accurate mass measurements, enabling the determination of elemental composition. Triple quadrupole (QqQ) instruments are the workhorses for targeted quantification due to their sensitivity in selected reaction monitoring (SRM) mode. [1]

Parameter Typical Setting/Choice Rationale
LC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) Good retention and separation for moderately polar sulfonamides and their metabolites.
Mobile Phase A Water with 0.1% Formic Acid Acid modifier promotes positive ionization (protonation).
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid Organic solvent for eluting analytes from the C18 column.
Gradient 5% B to 95% B over 10-15 minutes Separates analytes based on polarity.
Ionization Source Electrospray Ionization (ESI), Positive Mode Sulfonamides contain basic nitrogen atoms that are readily protonated.

| MS Analysis Mode | Data-Dependent Acquisition (DDA) or Full Scan MS/MS | DDA triggers MS/MS scans on the most intense ions from the MS1 scan, ideal for discovering unknown metabolites. |

Interpreting the Data: Finding the Metabolites

Metabolite identification is a systematic process of deduction:

  • Mass Shift Analysis: The first step is to search the high-resolution MS1 data for masses corresponding to the parent drug plus the expected mass shifts from metabolic reactions (e.g., +42.0106 Da for acetylation).

  • Chromatographic Comparison: A true metabolite should be absent in pre-dose or control matrix samples and present in post-dose samples. Its chromatographic retention time should also be logical relative to the parent drug (e.g., more polar metabolites like glucuronides will elute earlier in reversed-phase LC).

  • Fragmentation Pattern Analysis: This is the definitive confirmation. The MS/MS spectrum of a suspected metabolite should show fragment ions in common with the parent drug's spectrum. [21]For example, a core structural fragment of the parent should also be present in the spectrum of the N4-acetylated metabolite. The unique fragments will then confirm the site of modification. The fragmentation of sulfonamides often involves cleavage of the S-N bond and rearrangements. [22][23]

Ensuring Trustworthiness: Method Validation

A method is only as good as its validation data. For quantitative bioanalysis, regulatory bodies require that analytical methods be validated to ensure they are reliable and reproducible. [24][25]While full quantitative validation is a separate topic, the principles of ensuring data quality are paramount even during the identification stage.

Key validation parameters include: [26]* Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. [26]* Accuracy & Precision: How close the measured values are to the true value and to each other, respectively.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified.

  • Recovery: The efficiency of the extraction process.

Table of Representative Performance Data (LC-MS/MS)

The following data, adapted from validated methods for sulfonamides, illustrates typical performance characteristics. [16][18]

Parameter Typical Value Significance
Linearity (R²) > 0.995 Demonstrates a proportional response across a concentration range.
Recovery 75 - 115% Shows the extraction procedure is efficient. [16][18]
Precision (RSD%) < 15% Indicates good reproducibility of the measurement. [16]
LOQ (in water) 1.2 - 7.6 ng/L Demonstrates high sensitivity of the method. [16]

| LOQ (in feed) | 47 - 150 µg/kg | Sensitivity is matrix-dependent. [18]|

Conclusion: A Path to Confident Identification

The identification of sulfonamide metabolites in biological fluids is a multi-faceted discipline that marries an understanding of drug metabolism with expertise in analytical chemistry. A logical workflow, beginning with a robust and validated sample preparation protocol to mitigate matrix effects, is the foundation for success. The subsequent application of high-resolution LC-MS/MS provides the sensitivity and structural information required to confidently identify known and unknown metabolites. By adhering to the principles of causality—understanding why each step is performed—and self-validation, researchers can generate high-quality, reliable data that is crucial for advancing drug development and ensuring patient safety.

References

  • YMER, A. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Available at: [Link]

  • Louisiana Department of Health. (n.d.). Sulfonamides and Sulfonamide Combinations. Available at: [Link]

  • Al-Harbi, S. A., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research. Available at: [Link]

  • Merck Veterinary Manual. (n.d.). Sulfonamides and Sulfonamide Combinations Use in Animals. Available at: [Link]

  • Stoloff, L. (1979). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists. Available at: [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf. Available at: [Link]

  • Zhang, X., et al. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies, Inc. Available at: [Link]

  • MDPI. (2023). A Simple and Visual Colorimetric Aptasensor Based on AuNPs for the Rapid Detection of Sulfamethazine in Environmental Samples. Available at: [Link]

  • ResearchGate. (2016). Systematic suspect screening and identification of sulfonamide antibiotic transformation products in the aquatic environment. Available at: [Link]

  • Patyra, E., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules. Available at: [Link]

  • USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Available at: [Link]

  • ResearchGate. (n.d.). Identification and Determination of Metabolites and Degradation Products of Sulfonamide Antibiotics: Advanced MS Analysis of Metabolites and Degradation Products – II. Available at: [Link]

  • ResearchGate. (n.d.). Major metabolites of sulfonamide antibiotics. Available at: [Link]

  • Nebot, C., et al. (2015). Determination of sulfonamide antibiotics and metabolites in liver, muscle and kidney samples by pressurized liquid extraction or ultrasound-assisted extraction followed by liquid chromatography-quadrupole linear ion trap-tandem mass spectrometry (HPLC-QqLIT-MS/MS). Analytica Chimica Acta. Available at: [Link]

  • Vree, T. B., et al. (1986). Comparison of the metabolism of four sulphonamides between humans and pigs. Journal of Veterinary Medicine, Series B. Available at: [Link]

  • ResearchGate. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. Available at: [Link]

  • ACS Publications. (n.d.). Determination of sulfa drugs in biological fluids by liquid chromatography/mass spectrometry/mass spectrometry. Analytical Chemistry. Available at: [Link]

  • MDPI. (2021). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Available at: [Link]

  • MDPI. (n.d.). Special Issue : Development and Validation of New Analytical Methods for the Determination of Drugs and Their Metabolites. International Journal of Molecular Sciences. Available at: [Link]

  • ResearchGate. (n.d.). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: Application to drug discovery. Available at: [Link]

  • Unknown Source. (n.d.). Phase II (Conjugation) Reactions. Available at: [Link]

  • Vree, T. B., et al. (1990). Pharmacokinetics, N1-glucuronidation, and N4-acetylation of sulfa-6-monomethoxine in Humans. Pharmaceutical Research. Available at: [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Royal Society of Chemistry. (2015). Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. Analyst. Available at: [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. Available at: [Link]

  • International Journal of MediPharm Research. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development. Available at: [Link]

  • ResearchGate. (2005). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. Available at: [Link]

  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. Available at: [Link]

  • Unknown Source. (n.d.). Glucuronidation and Sulfonation. Available at: [Link]

  • IRIS. (2023). Biotic transformation products of sulfonamides in environmental water samples. Available at: [Link]

  • NIH National Library of Medicine. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. Available at: [Link]

  • ResearchGate. (2014). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. Available at: [Link]

  • Liu, D. Q., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry. Available at: [Link]

  • ResearchGate. (2018). Matrix Effect and Methods for Its Elimination in Bioanalytical Methods Using Chromatography-Mass Spectrometry. Available at: [Link]

  • BioPharm International. (2003). Method Validation Guidelines. Available at: [Link]

  • Karger Publishers. (n.d.). Metabolism of Sulfonamides. Available at: [Link]

  • Jenner, W. N., et al. (1993). The validation of analytical methods for drug substances and drug products in UK pharmaceutical laboratories. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • PubMed. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants. Available at: [Link]

Sources

Exploratory

Sodium N-acetylsulfanilate melting point and decomposition temperature

An In-depth Technical Guide to the Thermal Properties of Sodium N-acetylsulfanilate Authored by a Senior Application Scientist This guide provides a comprehensive analysis of the melting point and decomposition temperatu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermal Properties of Sodium N-acetylsulfanilate

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the melting point and decomposition temperature of Sodium N-acetylsulfanilate, a critical active pharmaceutical ingredient. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with field-proven insights into the experimental determination and significance of these thermal characteristics.

Introduction: The Criticality of Thermal Properties in Pharmaceutical Development

Sodium N-acetylsulfanilate, widely known as Sulfacetamide Sodium, is a sulfonamide antibiotic extensively used in ophthalmic preparations to treat bacterial infections. The thermal stability of an active pharmaceutical ingredient (API) is a cornerstone of its quality, safety, and efficacy profile. The melting point serves as a crucial indicator of purity, while the decomposition temperature defines the upper limit for manufacturing processes and storage conditions. A thorough understanding of these parameters is, therefore, indispensable for robust formulation development, stability testing, and ensuring the final product's integrity.

Physicochemical Characteristics of Sodium N-acetylsulfanilate

A foundational understanding of the physicochemical properties of Sodium N-acetylsulfanilate is essential before delving into its thermal behavior.

PropertyValueReference
Chemical Name Sodium N-[(4-aminophenyl)sulfonyl]acetamide[1]
Synonyms Sulfacetamide Sodium, Soluble Sulfacetamide[2][3]
CAS Number 127-56-0[3]
Molecular Formula C8H9N2NaO3S[2]
Molecular Weight 236.22 g/mol [3]
Appearance White or slightly yellow crystalline powder[1][2]
Solubility Freely soluble in water, slightly soluble in ethanol and acetone.[4]

Molecular Structure:

Caption: Molecular structure of Sodium N-acetylsulfanilate.

Analysis of the Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. For a pure substance, this occurs over a narrow temperature range.

CompoundReported Melting Point (°C)Reference(s)
Sulfacetamide (acid form)182-184[1][3][5][6][7][8][9]
183[4][8]
219 (after recrystallization)[10]
Sodium N-acetylsulfanilate 206-209[2]
257[3][4]

Expert Insights:

The discrepancy in the reported melting points for Sodium N-acetylsulfanilate is noteworthy. The lower range of 206-209°C may correspond to a hydrated form of the salt, as the presence of water molecules can lower the melting point. The higher value of 257°C likely represents the anhydrous form. It is also crucial to distinguish the melting point of the sodium salt from its non-salt counterpart, Sulfacetamide (N-acetylsulfanilamide), which has a significantly lower melting point in the range of 182-184°C.[1][3][5][6][7][8][9] This distinction is vital for correct material identification and specification setting.

Decomposition Temperature and Thermal Stability

The decomposition temperature is the point at which a chemical substance breaks down into simpler constituents. Unlike the melting point, this is often a range of temperatures over which the material degrades.

Currently, a definitive decomposition temperature for Sodium N-acetylsulfanilate is not consistently reported in publicly available literature. This is not uncommon for complex organic salts, where melting and decomposition can be closely related or overlapping events. For instance, studies on sodium diclofenac show that the decomposition process immediately follows melting.[11]

Causality and Significance:

The thermal stability of Sodium N-acetylsulfanilate is intrinsically linked to its molecular structure. The sulfonamide group and the acetyl group are potential sites for thermal degradation. The energy input from heating can lead to the cleavage of these bonds, resulting in the formation of degradation products. Understanding the onset of decomposition is paramount for:

  • Manufacturing: Setting temperature limits for processes like drying, milling, and granulation to prevent the formation of impurities.

  • Storage: Defining appropriate storage conditions to ensure long-term stability and shelf-life.

  • Safety: Identifying potential hazards associated with overheating, such as the release of noxious gases (e.g., sulfur oxides).

Experimental Protocol for Thermal Analysis

To obtain reliable data on the melting point and decomposition temperature, a combination of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is the industry-standard approach.

Step-by-Step Methodology:

  • Instrument Calibration:

    • Calibrate the DSC and TGA instruments using certified reference materials (e.g., Indium for melting point and calcium oxalate for mass loss). This ensures the accuracy and traceability of the measurements.

  • Sample Preparation:

    • Accurately weigh 3-5 mg of Sodium N-acetylsulfanilate into an aluminum pan for DSC and a ceramic or platinum pan for TGA.

    • Ensure the sample forms a thin, even layer at the bottom of the pan to promote uniform heat transfer.

  • Experimental Conditions:

    • DSC:

      • Heat the sample from ambient temperature (e.g., 25°C) to a temperature above the expected melting point (e.g., 300°C).

      • A heating rate of 10°C/min is standard, but slower rates (e.g., 2-5°C/min) can provide better resolution of thermal events.

      • Conduct the analysis under an inert nitrogen atmosphere (flow rate of 50 mL/min) to prevent oxidative degradation.

    • TGA:

      • Heat the sample from ambient temperature to a high temperature (e.g., 600°C) to ensure complete decomposition.

      • Use a heating rate of 10°C/min under a nitrogen atmosphere.

  • Data Analysis:

    • DSC: The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram.

    • TGA: The decomposition temperature is typically reported as the onset temperature of mass loss in the TGA curve. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Experimental Workflow Diagram:

cluster_0 Thermal Analysis Workflow start Sample Preparation (3-5 mg) dsc DSC Analysis (10°C/min, N2) start->dsc tga TGA Analysis (10°C/min, N2) start->tga dsc_data Melting Point (Endotherm Onset/Peak) dsc->dsc_data tga_data Decomposition Temp. (Mass Loss Onset) tga->tga_data report Final Report dsc_data->report tga_data->report

Caption: Workflow for determining thermal properties.

Potential Thermal Decomposition Pathways

While specific studies on the decomposition mechanism of Sodium N-acetylsulfanilate are scarce, a mechanistic understanding can be hypothesized based on its chemical structure.

Hypothesized Decomposition Pathways:

  • Desulfonation: Cleavage of the carbon-sulfur bond, leading to the loss of the sulfonyl group.

  • Deacetylation: Hydrolysis or thermal cleavage of the amide bond, resulting in the removal of the acetyl group.

  • Aromatic Ring Opening: At higher temperatures, the stable benzene ring can undergo fragmentation.

Logical Relationship Diagram:

cluster_0 Hypothetical Decomposition of Sodium N-acetylsulfanilate parent Sodium N-acetylsulfanilate (Heated) path1 Desulfonation parent->path1 path2 Deacetylation parent->path2 path3 Ring Opening (High Temp) parent->path3 products1 Aniline derivatives + SOx gases path1->products1 products2 Sodium Sulfanilamide path2->products2 products3 Simpler organic fragments path3->products3

Caption: Potential thermal degradation pathways.

Conclusion

The melting point of anhydrous Sodium N-acetylsulfanilate is reported to be as high as 257°C, while hydrated forms may melt at lower temperatures around 206-209°C.[2][3][4] A definitive decomposition temperature is not well-documented, underscoring the necessity for experimental determination using techniques like TGA and DSC. A comprehensive understanding and experimental verification of these thermal properties are not merely academic exercises; they are fundamental to ensuring the development of a safe, stable, and effective pharmaceutical product.

References

  • Fengchen Group Co., Ltd. Sulfacetamide Sodium Raw Material, API Sodium Sulfacetamide CAS 6209-17-2 Manufacturers and Suppliers. [Link]

  • abcr Gute Chemie. AB125156 | CAS 144-80-9. [Link]

  • Zehao Industry Co., Ltd. Sulfacetamide/CAS:144-80-9. [Link]

  • Wikipedia. Sulfacetamide. [Link]

  • White Rose Research Online. Assessment of the Thermal Degradation of Sodium Lauroyl Isethionate Using Predictive Isoconversional Kinetics and a Temperature-. [Link]

  • ResearchGate. (PDF) Thermal stability and decomposition kinetics under non–isothermal conditions of sodium diclofenac. [Link]

  • PrepChem.com. Preparation of 4-acetamidobenzenesulfonamide (N-(4-sulfamoylphenyl)acetamide; acetylsulfanilamide). [Link]

  • The Merck Index. Sulfacetamide. [Link]

Sources

Protocols & Analytical Methods

Method

A Robust and Validated HPLC Method for the Quantification of Sodium N-acetylsulfanilate

Introduction Sodium N-acetylsulfanilate, the acetylated derivative of sulfanilamide, is a key intermediate and potential impurity in the synthesis of various sulfonamide drugs.[1][2] Accurate and reliable quantification...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Sodium N-acetylsulfanilate, the acetylated derivative of sulfanilamide, is a key intermediate and potential impurity in the synthesis of various sulfonamide drugs.[1][2] Accurate and reliable quantification of this compound is crucial for ensuring the quality, safety, and efficacy of final pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and specificity.[3] This application note presents a detailed, robust, and validated reverse-phase HPLC (RP-HPLC) method for the determination of Sodium N-acetylsulfanilate, designed for seamless implementation in research, development, and quality control laboratories.

The developed method leverages the principles of reverse-phase chromatography, where a non-polar stationary phase is paired with a polar mobile phase to achieve separation based on hydrophobicity.[4] This approach is particularly well-suited for the analysis of moderately polar aromatic compounds like N-acetylsulfanilate. The method has been rigorously validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[5][6][7]

Chromatographic Principles and Method Development Rationale

The primary objective during method development was to achieve a symmetric peak shape, adequate retention, and high resolution of the Sodium N-acetylsulfanilate peak from potential impurities and formulation excipients.

  • Stationary Phase Selection: A C18 (octadecylsilane) stationary phase was selected due to its versatility and proven efficacy in retaining aromatic compounds through hydrophobic interactions.[3] The C18 ligand provides a non-polar environment, facilitating the retention of the relatively non-polar N-acetylsulfanilate molecule.

  • Mobile Phase Optimization: The mobile phase composition is a critical factor influencing retention and selectivity. A mixture of a buffered aqueous phase and an organic modifier was systematically evaluated.

    • Aqueous Phase: A phosphate buffer was chosen to maintain a consistent pH, thereby ensuring reproducible retention times by controlling the ionization state of the analyte. A pH of 3.0 was found to be optimal for promoting the neutral form of the analyte, leading to better retention and peak shape.

    • Organic Modifier: Acetonitrile was selected as the organic modifier due to its low UV cutoff and miscibility with water. A gradient elution was employed to ensure efficient elution of the analyte and any potential late-eluting impurities, while minimizing the run time.[8]

  • Detection Wavelength: The UV spectrum of N-acetylsulfanilate was analyzed to determine the wavelength of maximum absorbance (λmax). A detection wavelength of 265 nm was chosen to ensure high sensitivity for the analyte.[9]

The systematic optimization of these parameters resulted in a method that is both robust and highly selective for Sodium N-acetylsulfanilate.

Detailed Analytical Protocol

This section provides a step-by-step protocol for the analysis of Sodium N-acetylsulfanilate using the developed HPLC method.

Instrumentation and Materials
  • HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Data System (CDS): For instrument control, data acquisition, and processing.

  • Analytical Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Reagents:

    • Sodium N-acetylsulfanilate reference standard

    • Acetonitrile (HPLC grade)

    • Potassium dihydrogen phosphate (analytical grade)

    • Orthophosphoric acid (analytical grade)

    • Water (HPLC grade)

Preparation of Solutions
  • Mobile Phase A (Aqueous Phase): Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic Phase): Acetonitrile (HPLC grade).

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Sodium N-acetylsulfanilate reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Standard Working Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Accurately weigh a quantity of the sample equivalent to about 25 mg of Sodium N-acetylsulfanilate and transfer it to a 25 mL volumetric flask. Add approximately 15 mL of diluent and sonicate for 10 minutes. Dilute to volume with the diluent and mix well. Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

The optimized chromatographic conditions are summarized in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.01 M Potassium Dihydrogen Phosphate, pH 3.0
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
10
12
12.1
15
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 265 nm
Injection Volume 10 µL

Method Validation

The developed HPLC method was validated according to the ICH Q2(R1) guidelines, demonstrating its suitability for the intended application.[5][6][7] The validation parameters assessed include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Experimental Workflow for Method Validation

Caption: Workflow for HPLC Method Validation.

Validation Parameters and Acceptance Criteria
Validation ParameterProtocolAcceptance Criteria
Specificity Analyze blank, placebo, and spiked samples.No interference at the retention time of the analyte. Peak purity should be acceptable.
Linearity Analyze at least five concentrations over the range of 50-150% of the target concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform recovery studies at three concentration levels (e.g., 80%, 100%, 120%) by spiking a known amount of analyte into a placebo.[5]Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day.[5] Intermediate Precision (Inter-day): Analyze six replicate samples on different days, with different analysts and/or equipment.Relative Standard Deviation (RSD) should be ≤ 2.0%.
Limit of Detection (LOD) Determined based on a signal-to-noise ratio of 3:1.The analyte peak should be clearly distinguishable from the baseline noise.
Limit of Quantitation (LOQ) Determined based on a signal-to-noise ratio of 10:1.The analyte can be quantified with acceptable precision and accuracy.
Robustness Deliberately vary chromatographic parameters such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2 units).[10]System suitability parameters should remain within acceptable limits. The RSD of the results should be ≤ 2.0%.

System Suitability

To ensure the continued performance of the HPLC system, a system suitability test must be performed before each analytical run.

System Suitability Protocol
  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject a standard solution of Sodium N-acetylsulfanilate five times.

  • Calculate the following parameters from the replicate injections:

    • Tailing Factor (Asymmetry Factor): Should be ≤ 2.0.

    • Theoretical Plates (N): Should be ≥ 2000.

    • Relative Standard Deviation (RSD) of Peak Areas: Should be ≤ 2.0%.

Logical Relationship of System Suitability Parameters

System_Suitability node_params System Suitability Parameters Tailing Factor (Peak Shape) Theoretical Plates (Column Efficiency) RSD of Peak Areas (Precision) node_acceptance Acceptance Criteria Tailing Factor ≤ 2.0 Theoretical Plates ≥ 2000 RSD ≤ 2.0% node_params->node_acceptance Evaluated Against node_decision Decision node_acceptance->node_decision Meets Criteria? node_proceed Proceed with Analysis node_decision->node_proceed Yes node_troubleshoot Troubleshoot System node_decision->node_troubleshoot No

Caption: Decision flow for system suitability.

Conclusion

The HPLC method detailed in this application note provides a reliable, accurate, and precise means for the quantitative determination of Sodium N-acetylsulfanilate. The comprehensive method development and rigorous validation in accordance with ICH guidelines ensure its suitability for routine use in quality control and research environments. The provided protocols and system suitability criteria will enable scientists and drug development professionals to confidently implement this method for the analysis of Sodium N-acetylsulfanilate in various sample matrices.

References

  • Malaysian Journal of Analytical Sciences. (n.d.). DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR QUANTIFICATION OF DOCETAXEL IN PALM-BASED NANOEMULSION AEROSOLS. Retrieved from [Link]

  • Nirma University Journal of Pharmaceutical Sciences. (2019). DEVELOPMENT AND VALIDATION OF HIGH PRESSURE LIQUID CHROMATOGRAPHY ANALYTICAL METHOD FOR RELATED SUBSTANCE OF ACETYLCYSTEINE EFFERVESCENT TABLET. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Retrieved from [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]

  • MDPI. (n.d.). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk According to 2002/657/EC. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and Validation of RP-HPLC Method for the Estimation of NAcetylcysteine in Wet Cough Syrup. Retrieved from [Link]

  • PubMed Central. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Retrieved from [Link]

  • PubMed Central. (n.d.). Development and validation of a new HPLC analytical method for the determination of diclofenac in tablets. Retrieved from [Link]

  • PubMed. (n.d.). High-performance liquid chromatography assay for N-acetylcysteine in biological samples following derivatization with N-(1-pyrenyl)maleimide. Retrieved from [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • ICH. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]

  • ResearchGate. (n.d.). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). A New View of Reversed Phase HPLC Selectivity. Retrieved from [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • PubChem. (n.d.). N4-Acetylsulfanilamide. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Sulfonamides in Milk Samples by HPLC With Amperometric Detection Using a Glassy Carbon Electrode Modified With Multiwalled Carbon Nanotubes. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Waters. (n.d.). HPLC Separation Modes. Retrieved from [Link]

  • Cheméo. (n.d.). N-acetylsulfanilamide - Chemical & Physical Properties. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]

Sources

Application

Application Note: Preparation and Handling of Sodium N-Acetylsulfanilate Reference Standard Stock Solution

Abstract & Scope This application note details the protocol for the preparation, validation, and storage of Sodium N-acetylsulfanilate reference standard stock solutions. Sodium N-acetylsulfanilate (also known as Cosapri...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the protocol for the preparation, validation, and storage of Sodium N-acetylsulfanilate reference standard stock solutions. Sodium N-acetylsulfanilate (also known as Cosaprin) is a primary metabolite of sulfonamide antibiotics and a key intermediate in organic synthesis. Accurate quantification of this compound is critical in pharmacokinetic studies (metabolite tracking in urine/plasma) and pharmaceutical impurity profiling.

Critical Technical Insight: Unlike many stable sulfonamides, N-acetylsulfanilate is susceptible to hydrolysis of the acetamido group, reverting to sulfanilic acid. This degradation is accelerated in acidic environments and elevated temperatures. This protocol incorporates specific buffering and handling steps to mitigate this risk, ensuring the integrity of the reference standard.

Chemical Identity & Properties

Before preparation, the analyst must verify the physicochemical properties of the reference material. The sodium salt is significantly more water-soluble than the free acid (N-acetylsulfanilic acid), making it the preferred form for aqueous mobile phases.

Table 1: Physicochemical Profile
PropertySpecification
Compound Name Sodium N-acetylsulfanilate
Synonyms Cosaprin; 4-Acetamidobenzenesulfonic acid sodium salt
CAS Number 6101-29-7 (Hydrate) / 121-62-0 (Free Acid Parent)
Molecular Formula C₈H₈NNaO₄S (Anhydrous)
Molecular Weight 237.21 g/mol
Solubility Freely soluble in water; Moderately soluble in alcohol; Insoluble in ether [1].[1]
pKa ~0.53 (Sulfonic acid), ~13 (Amide) [2]
Critical Stability Susceptible to deacetylation (hydrolysis) in aqueous solution over time.

Reagents & Equipment

  • Reference Standard: Sodium N-acetylsulfanilate (>98% purity).

  • Solvent A (Diluent): HPLC-grade Water (Milli-Q or equivalent).

  • Solvent B (Stabilizer): Methanol (LC-MS grade) – Optional for stock stability.

  • Balance: Analytical balance capable of weighing to ±0.01 mg (e.g., Mettler Toledo XPR).

  • Glassware: Class A Volumetric flasks (Amber glass recommended to prevent photodegradation).

  • Filters: 0.22 µm PVDF or PTFE syringe filters (ensure chemical compatibility).

Preparation Protocol (1.0 mg/mL Stock)

Calculation of Mass (The Purity Correction)

Standard preparation must account for the purity of the raw material and water content (if using a hydrate).



Where:

  • 
    : Mass to weigh (mg)
    
  • 
    : Desired concentration (1.0 mg/mL)
    
  • 
    : Volume of flask (mL)
    
  • 
    : Chemical Purity (decimal, e.g., 0.99)
    
  • 
    : Water content (decimal, e.g., 0.05 for 5% water)
    
Step-by-Step Workflow
  • Equilibration: Allow the reference standard container to reach room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh approximately 50.0 mg of Sodium N-acetylsulfanilate into a clean weighing boat. Record the exact mass to 0.01 mg.

  • Transfer: Quantitatively transfer the solid into a 50 mL Amber Volumetric Flask . Rinse the weighing boat 3 times with HPLC-grade Water .

  • Dissolution (Critical Step):

    • Add approximately 30 mL of HPLC-grade Water.

    • Expert Tip: If the stock solution is intended for storage >24 hours, use a 50:50 Water:Methanol mixture. The organic portion inhibits microbial growth and slows hydrolysis compared to pure acidic water.

    • Sonicate for 5 minutes. Ensure no visible particulates remain.[2][3]

  • Dilution: Dilute to volume with the chosen solvent. Invert the flask 10 times to mix.

  • Filtration: Filter a portion of the solution through a 0.22 µm filter into an HPLC vial for verification. Discard the first 2 mL of filtrate to saturate the filter membrane.

Workflow Visualization

The following diagram illustrates the preparation logic, including the critical "Hydrolysis Check" loop often missed in standard protocols.

G Start Start: Ref Standard Calc Calculate Mass (Purity/Water Corr.) Start->Calc Weigh Weigh & Transfer (Amber Flask) Calc->Weigh Dissolve Dissolve (Water/MeOH 50:50) Weigh->Dissolve Verify System Suitability (HPLC/UV) Dissolve->Verify Decision Pass Criteria? Verify->Decision Store Store at 2-8°C (Max 7 Days) Decision->Store Yes (>98% Area) Discard Discard (Hydrolysis Detected) Decision->Discard No (<98% or Sulfanilic Peak) Store->Verify Re-check after 7 days

Figure 1: Logic flow for the preparation and validation of Sodium N-acetylsulfanilate stock solutions, emphasizing the critical purity check.

Validation & Stability (Self-Validating System)

To ensure "Trustworthiness" (Part 2 of requirements), the stock solution must be verified immediately upon preparation.

The Hydrolysis Check

N-acetylsulfanilate degrades into Sulfanilic Acid . A freshly prepared stock must be injected into an HPLC system to verify the absence of the sulfanilic acid peak.

  • N-acetylsulfanilate RT: Typically ~3-4 mins (Reverse Phase C18).

  • Sulfanilic Acid RT: Typically ~1-2 mins (More polar, elutes earlier).

Acceptance Criteria:

  • N-acetylsulfanilate Peak Area: >99.0%

  • Sulfanilic Acid Peak Area: <0.5%[2]

Storage Conditions
  • Temperature: 2°C to 8°C (Refrigerated).

  • Container: Amber glass (protects from light-induced oxidation).

  • Shelf Life:

    • Aqueous: 24-48 hours (High hydrolysis risk).[4]

    • 50% Methanol: 7-14 days (Improved stability).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Extra Peak at Dead Volume Hydrolysis to Sulfanilic AcidRemake stock. Ensure solvent pH is neutral (pH 6-7). Avoid acidic diluents.
Precipitation on Storage "Salting out" or Temp shockSodium salt may precipitate in high % organic solvents at 4°C. Sonicate to redissolve or reduce organic ratio.
Drifting Retention Time pH instabilityThis compound is pH sensitive. Ensure mobile phase is buffered (e.g., Ammonium Acetate).

References

  • DrugFuture. (n.d.). N-Acetylsulfanilic Acid & Sodium Salt Properties. Retrieved October 26, 2023, from [Link]

  • National Institutes of Health (NIH). (1989). Solubilities and solid state properties of the sodium salts of drugs. Journal of Pharmaceutical Sciences. Retrieved October 26, 2023, from [Link]

Sources

Method

Application Note: Advanced Profiling of Sulfadimethoxine Impurity C

This Application Note is designed as a definitive technical guide for the characterization and quantification of Sulfadimethoxine Impurity C , specifically identified as 4-(acetylamino)benzenesulfonic acid (N-acetylsulfa...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a definitive technical guide for the characterization and quantification of Sulfadimethoxine Impurity C , specifically identified as 4-(acetylamino)benzenesulfonic acid (N-acetylsulfanilic acid) according to European Pharmacopoeia (EP) standards.

This guide moves beyond generic instructions, offering a mechanism-based approach to analytical method development, validated by chemical logic and regulatory compliance (ICH Q3A/B).

Executive Summary & Strategic Context

In the synthesis and stability profiling of Sulfadimethoxine (a long-acting sulfonamide antibiotic), Impurity C represents a critical process-related impurity . Unlike degradation products that arise from the drug molecule itself, Impurity C is typically a hydrolysis product of the key starting material, N-acetylsulfanilyl chloride.

Its presence indicates inefficiencies in the upstream synthesis or moisture contamination of raw materials. Because it possesses a highly polar sulfonic acid moiety, Impurity C exhibits distinct chromatographic behavior compared to the amphoteric parent drug, often eluting near the void volume in standard Reverse Phase (RP) methods. This guide provides a protocol optimized to retain and resolve this polar species.

Chemical Identity Card
PropertyDetail
Common Name Sulfadimethoxine Impurity C (EP)
Chemical Name 4-(acetylamino)benzenesulfonic acid
Synonym N-Acetylsulfanilic acid
CAS Number 121-62-0
Molecular Formula C

H

NO

S
Molecular Weight 215.23 g/mol
Function Synthesis Precursor Byproduct / Hydrolysis Product

Mechanism of Formation (Root Cause Analysis)

Understanding the origin of Impurity C is essential for control strategy. Sulfadimethoxine is synthesized via the condensation of N-acetylsulfanilyl chloride with 4-amino-2,6-dimethoxypyrimidine.

  • Primary Pathway: The sulfonyl chloride group reacts with the amino group of the pyrimidine.

  • Impurity Pathway: In the presence of residual water, the highly reactive sulfonyl chloride hydrolyzes to the sulfonic acid (Impurity C ), terminating the reaction chain for that molecule.

Visualization: Impurity Genesis Pathway

G Start N-Acetylsulfanilyl Chloride (Starting Material) ImpurityC Impurity C (N-Acetylsulfanilic acid) [Dead End] Start->ImpurityC Hydrolysis (Side Reaction) Intermediate Intermediate (N4-Acetylsulfadimethoxine) Start->Intermediate + Pyrimidine Water H2O (Contaminant) Water->ImpurityC Pyrimidine 4-Amino-2,6-dimethoxypyrimidine Product Sulfadimethoxine (API) Intermediate->Product Hydrolysis (De-acetylation)

Figure 1: Mechanistic pathway showing the divergence of the starting material into the active pharmaceutical ingredient (API) versus the hydrolytic degradation to Impurity C.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

Because Impurity C contains a sulfonic acid group (


), it remains ionized (negatively charged) across the entire standard pH range (pH 2–8). This makes it unretained on standard C18 columns if the mobile phase organic content is too high.

The Solution: Use a "High-Aqueous Start" gradient or a column capable of retaining polar acids (e.g., C18-Aq or Polar-Embedded phases).

Instrumentation & Conditions[2]
  • System: UHPLC or HPLC equipped with a Photodiode Array (PDA) Detector.

  • Column: Phenomenex Kinetex 2.6 µm C18 (100 x 4.6 mm) or equivalent (End-capped, high surface area).

  • Column Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 265 nm (Max absorption for sulfanilic core) and 254 nm.

  • Injection Volume: 10 µL.

Mobile Phase Composition
  • Mobile Phase A (Buffer): 20 mM Potassium Phosphate Monobasic (

    
    ), adjusted to pH 3.0 with Dilute Phosphoric Acid.
    
    • Why pH 3.0? While Impurity C is fully ionized, the parent Sulfadimethoxine (amphoteric) needs pH control to prevent peak tailing. Low pH suppresses silanol activity.

  • Mobile Phase B (Organic): Acetonitrile (HPLC Grade).

Gradient Program

The gradient is designed to hold low organic initially to retain the polar Impurity C, then ramp up to elute the hydrophobic parent drug.

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.0 973Elution of Impurity C (approx 2-4 min)
5.0 973Isocratic Hold
20.0 5050Ramp to elute Sulfadimethoxine
25.0 5050Wash
26.0 973Re-equilibration
35.0 973End

Experimental Workflow: Standard Preparation

Self-Validating Step: Due to the extreme polarity difference between Impurity C and Sulfadimethoxine, solubility can be a challenge. Impurity C is water-soluble; Sulfadimethoxine is not.

Protocol Steps:
  • Diluent Preparation: Mix Water:Acetonitrile (80:20 v/v).

    • Logic: Sufficient organic to dissolve the parent drug, sufficient water to keep the buffer salts soluble and Impurity C stable.

  • Stock Solution A (Impurity C):

    • Weigh 5.0 mg of Sulfadimethoxine Impurity C Reference Standard .

    • Transfer to a 50 mL volumetric flask.

    • Dissolve in Diluent and dilute to volume (Concentration: 100 µg/mL).

  • Stock Solution B (API):

    • Weigh 50.0 mg of Sulfadimethoxine API.

    • Dissolve in 50 mL Diluent (Concentration: 1000 µg/mL).

  • System Suitability Solution:

    • Spike Stock B with Stock A to achieve a final concentration of 0.1% Impurity C relative to the API (1 µg/mL Impurity C + 1000 µg/mL API).

Workflow Visualization

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis RefStd Weigh Impurity C (Ref Std) Dissolve Dissolve in Water:ACN (80:20) RefStd->Dissolve API Weigh Sulfadimethoxine (API) API->Dissolve Mix Create Spiked Solution (0.1% Level) Dissolve->Mix Inject Inject 10 µL RP-HPLC (C18) Mix->Inject Gradient Gradient Elution (3% -> 50% ACN) Inject->Gradient Detect UV Detection @ 265 nm Gradient->Detect

Figure 2: Step-by-step analytical workflow from sample preparation to detection.

Validation Parameters & Acceptance Criteria

To ensure the method is "self-validating" and trustworthy, the following criteria must be met during system suitability testing.

ParameterAcceptance CriteriaScientific Rationale
Resolution (

)

between Impurity C and Void
Impurity C elutes early. It must be distinguished from the unretained solvent front (

).
Tailing Factor (

)

Sulfonic acids can interact with metals in the HPLC system; good tailing indicates a clean system and passivated column.
Signal-to-Noise (S/N)

at Limit of Quantitation (LOQ)
Ensures sensitivity to detect the impurity at 0.05% levels (reporting threshold).
Relative Retention Time (RRT) Impurity C

Confirms the identity of the peak as the highly polar species relative to the parent drug (RRT = 1.0).

References

  • European Pharmacopoeia (Ph. Eur.) . Sulfadimethoxine Monograph 01/2008:1044. Strasbourg, France: EDQM. (Defines Impurity C as 4-(acetylamino)benzenesulfonic acid).[1][2]

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 8466, N-Acetylsulfanilic acid. Retrieved from .

  • Wang, Q., & Yates, S. R. (2006).[3] Degradation kinetics of manure-derived sulfadimethoxine in amended soil. Journal of Agricultural and Food Chemistry, 54(1), 157-163.[3] (Discusses acetylation and degradation pathways).

  • Simson Pharma . Sulfadimethoxine EP Impurity C Structure and CAS Verification. (Verified CAS 121-62-0).[4][2]

  • Veeprho Laboratories . Sulfadimethoxine Impurity Profiling. (Confirms Impurity C identity).

Disclaimer: This protocol is intended for research and development purposes. All analytical methods should be validated in the user's specific laboratory environment according to local regulatory guidelines (e.g., FDA, EMA).

Sources

Technical Notes & Optimization

Troubleshooting

Improving HPLC peak resolution between Sulfadimethoxine and Impurity C

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the HPLC analysis of Sulfadimet...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the HPLC analysis of Sulfadimethoxine and its related impurities. As Senior Application Scientists, we provide in-depth technical guidance rooted in established scientific principles to ensure the integrity and robustness of your analytical methods.

Troubleshooting Guide: Improving Peak Resolution Between Sulfadimethoxine and Impurity C

Poor peak resolution between the main active pharmaceutical ingredient (API) and its impurities is a frequent challenge in HPLC method development. This guide provides a systematic approach to diagnosing and resolving co-elution issues between Sulfadimethoxine and Impurity C (4-(Acetylamino)benzenesulfonic Acid).

Q1: My current method shows poor resolution (Rs < 1.5) between Sulfadimethoxine and Impurity C. Where do I start?

Answer:

A logical first step is to evaluate your current method parameters and make systematic adjustments. The resolution of two peaks is governed by three key factors: efficiency (N), selectivity (α), and retention factor (k).[1] We will address each of these in a step-by-step manner.

Let's assume your current problematic method is as follows:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 60:40 Acetonitrile:Water
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV at 270 nm[2]
Injection Volume 10 µL

Initial Troubleshooting Workflow

A Poor Resolution Observed (Rs < 1.5) B Step 1: Adjust Mobile Phase Strength (Modify Acetonitrile %) A->B C Step 2: Modify Mobile Phase pH (Introduce Buffer) B->C If resolution is still poor G Resolution Improved (Rs ≥ 1.5) B->G If successful D Step 3: Evaluate a Different Organic Modifier (e.g., Methanol) C->D If resolution is still poor C->G If successful E Step 4: Change Column Chemistry (e.g., Phenyl-Hexyl) D->E If selectivity change is needed D->G If successful F Step 5: Optimize Temperature and Flow Rate E->F Fine-tune separation F->G Final Method

Caption: A systematic workflow for troubleshooting poor peak resolution.

Q2: How does adjusting the mobile phase strength improve resolution?

Answer:

Adjusting the mobile phase strength, specifically the percentage of the organic modifier (in this case, acetonitrile), directly impacts the retention factor (k).[1] By decreasing the organic content, you increase the retention of both compounds, potentially providing more time for them to separate.

Experimental Protocol: Mobile Phase Strength Optimization

  • Prepare Mobile Phases: Create a series of mobile phases with decreasing acetonitrile content. For example:

    • 55:45 Acetonitrile:Water

    • 50:50 Acetonitrile:Water

    • 45:55 Acetonitrile:Water

  • Equilibrate the System: For each new mobile phase composition, ensure the column is fully equilibrated (flush with at least 10 column volumes).

  • Inject Standard: Inject a standard containing both Sulfadimethoxine and Impurity C.

  • Evaluate Resolution: Calculate the resolution (Rs) for each condition. An Rs value of 1.5 or greater is generally considered baseline resolved.[3]

Expected Outcome:

% AcetonitrileRetention Time (Sulfadimethoxine)Retention Time (Impurity C)Resolution (Rs)
60%3.2 min3.5 min0.8
55%4.5 min5.0 min1.2
50%6.1 min6.8 min1.6

Causality: Sulfadimethoxine is a sulfonamide antibiotic, and Impurity C, 4-(Acetylamino)benzenesulfonic Acid, is more polar due to the sulfonic acid group.[4][5][6] In reversed-phase HPLC, decreasing the organic modifier (acetonitrile) makes the mobile phase more polar, leading to increased retention of both analytes. This increased interaction time with the stationary phase often enhances separation.

Q3: If adjusting the mobile phase strength isn't enough, what's the next step?

Answer:

If you still have poor resolution, the next logical step is to manipulate the selectivity (α) of the separation.[1] This can be achieved by adjusting the pH of the mobile phase, which is particularly effective for ionizable compounds like Sulfadimethoxine and Impurity C.[7]

Experimental Protocol: Mobile Phase pH Optimization

  • Determine pKa: The pKa of Sulfadimethoxine is approximately 6.1. The sulfonic acid group on Impurity C has a much lower pKa (around 2).

  • Prepare Buffered Mobile Phases: Introduce a buffer to control the pH. A phosphate or acetate buffer at a concentration of 10-25 mM is a good starting point. Evaluate pH values that are at least 1.5-2 pH units away from the pKa of Sulfadimethoxine to ensure a consistent ionization state. For example:

    • pH 3.0 (Both compounds are likely in a single ionic state)

    • pH 4.5

    • pH 7.0 (Sulfadimethoxine will be partially ionized)

  • Maintain Consistent Organic Content: Keep the acetonitrile percentage constant (e.g., 50%) while evaluating different pH values.

  • Equilibrate and Inject: Follow the same procedure of equilibration and injection for each pH condition.

Causality: Changing the pH of the mobile phase alters the ionization state of the analytes.[8] An ionized compound is more polar and will have less retention on a C18 column. By manipulating the pH, you can induce differential shifts in the retention times of Sulfadimethoxine and Impurity C, thereby improving selectivity and resolution.

Q4: I've tried adjusting the mobile phase strength and pH, but the peaks are still not fully resolved. What other mobile phase modifications can I try?

Answer:

Changing the type of organic modifier can significantly alter selectivity. Acetonitrile, methanol, and tetrahydrofuran have different solvent properties and will interact with the analytes and stationary phase differently.[7]

Experimental Protocol: Organic Modifier Evaluation

  • Substitute Acetonitrile with Methanol: Prepare a mobile phase with methanol at a concentration that gives similar retention times to your optimized acetonitrile method. A good starting point is often a 10-15% higher concentration of methanol compared to acetonitrile.

  • Equilibrate and Inject: Ensure the system is thoroughly flushed and equilibrated with the new mobile phase before injecting your standard.

  • Compare Chromatograms: Compare the peak order and resolution to your acetonitrile method.

Causality: Methanol is a protic solvent, while acetonitrile is aprotic. These differences in chemical properties can lead to different interactions with the analytes, potentially altering the elution order and improving separation.

Systematic Method Development Guide

For developing a new, robust method from the ground up, a more comprehensive approach is required.

Method Development Workflow

A Define Separation Goal (Rs > 2.0 for all peaks) B Analyte & Impurity Characterization (pKa, logP) A->B C Initial Column & Mobile Phase Screening (C18, Phenyl-Hexyl, Cyano) B->C D Select Best Column Chemistry C->D E Mobile Phase Optimization (pH, Organic Modifier, Gradient) D->E F Instrument Parameter Optimization (Temperature, Flow Rate) E->F G Method Validation (Robustness, Linearity, Accuracy) F->G

Caption: A workflow for systematic HPLC method development.

Step 1: Analyte Characterization

  • Sulfadimethoxine: A sulfonamide with a pKa of ~6.1.[4]

  • Impurity C (4-(Acetylamino)benzenesulfonic Acid): Contains a highly acidic sulfonic acid group (pKa ~2).[5][6][9]

Step 2: Initial Column and Mobile Phase Screening

Given the polar nature of Impurity C, a standard C18 column might not provide sufficient retention or unique selectivity. It is advisable to screen multiple column chemistries.

Column ChemistryRationale
C18 A good starting point for general reversed-phase separations.[1]
Phenyl-Hexyl Offers alternative selectivity through pi-pi interactions with the aromatic rings in both analytes.[1]
Polar-Embedded/Endcapped C18 Designed for better retention of polar compounds in highly aqueous mobile phases.[10]

Step 3: Mobile Phase Optimization

  • pH Selection: Based on the pKa values, a mobile phase pH of around 3.0 would ensure both compounds are in a consistent, non-ionized (for the amine) or ionized (for the sulfonic acid) state, which can lead to more stable retention times.

  • Gradient Elution: For impurity analysis where analytes may have a wide range of polarities, a gradient elution is often more effective than an isocratic one.[11] It can improve peak shape for later eluting compounds and shorten run times.[12]

Step 4: Instrument Parameter Optimization

  • Temperature: Increasing the column temperature can decrease mobile phase viscosity, leading to sharper peaks and potentially altered selectivity.[13][14][15][16] It's recommended to evaluate temperatures between 25°C and 40°C.

  • Flow Rate: Lowering the flow rate can sometimes improve resolution, but at the cost of longer analysis times.[17] Conversely, higher flow rates can decrease run time but may reduce resolution.[17]

Frequently Asked Questions (FAQs)

Q: Can I use a gradient elution to improve the resolution? A: Yes, a shallow gradient can often improve the separation of closely eluting peaks by sharpening the peak shapes and providing a more tailored elution profile.[18][19] This is particularly useful in impurity profiling where there might be other, unknown impurities present.

Q: My peak shapes are tailing. How does this affect resolution and how can I fix it? A: Peak tailing broadens the peaks, which directly reduces resolution. Tailing for basic compounds like Sulfadimethoxine can be caused by secondary interactions with acidic silanol groups on the silica backbone of the column. Using a well-endcapped column or adding a small amount of a competing base (like triethylamine) to the mobile phase can mitigate this issue. Also, ensure the mobile phase pH is appropriate for your analytes.[20]

Q: I'm observing peak fronting. What could be the cause? A: Peak fronting is often a sign of column overload.[21][22] This can be caused by injecting too much sample mass or using a sample solvent that is much stronger than the mobile phase.[17][22] Try reducing the injection volume or dissolving your sample in the initial mobile phase.[21]

Q: Could a different column dimension or particle size help? A: Absolutely. Using a longer column or a column packed with smaller particles will increase the column efficiency (N), which in turn improves resolution.[23] However, this will also lead to higher backpressure, so ensure your HPLC system can handle it.[1]

References

  • AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution. [Link]

  • Weiss, G., Duke, P. D., & Gonzales, L. HPLC Method for the Simultaneous Analysis of Sulfadimethoxine and Ormetoprim in Tissues and Blood of Cattle, Chickens, and Catfish. [Link]

  • YouTube. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC. [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. [Link]

  • Chrom Tech, Inc. (2025, October 14). Methods for Changing Peak Resolution in HPLC. [Link]

  • Chromatography Today. What are the Common Peak Problems in HPLC. [Link]

  • Chrom Tech, Inc. (2025, October 28). How Does Column Temperature Affect HPLC Resolution?. [Link]

  • Inacom Instruments. The Theory of HPLC Chromatographic Parameters. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. [Link]

  • CABI Digital Library. A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. [Link]

  • Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography. [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5323, Sulfadimethoxine. [Link]

  • ResearchGate. Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Trimethoprim and Sulfadimethoxine Sodium in Oral Liquid Dosage Form. [Link]

  • Agilent. Isocratic v. Gradient. [Link]

  • ResearchGate. How can you separate a co-eluting more polar compound by HPLC?. [Link]

  • Pharmaffiliates. Sulfadimethoxine - Impurity C. [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. [Link]

  • National Center for Biotechnology Information. Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Trimethoprim and Sulfadimethoxine Sodium in Oral Liquid Dosage Form. [Link]

  • MDPI. HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. [Link]

  • Welch Materials. (2026, January 6). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose?. [Link]

  • LCGC International. High-Temperature Liquid Chromatography. [Link]

  • Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

  • Kromasil. Gradient or isocratic elution in preparative reversed phase HPLC. [Link]

  • UNL Digital Commons. (2007, October 9). Determination of Sulfadimethoxine Residues in Skunk Serum by HPLC. [Link]

  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. [Link]

  • SCIEX. (2023, October 20). How does increasing column temperature affect LC methods?. [Link]

  • Veeprho. Sulfadimethoxine EP Impurity C. [Link]

  • Danaher Life Sciences. Gradient vs. Isocratic Elution in HPLC. [Link]

  • Agilent. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. [Link]

  • Pharmaffiliates. Sulfadimethoxine-impurities. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Sodium N-acetylsulfanilate Retention Time Shifts

Welcome to the technical support center for the analysis of Sodium N-acetylsulfanilate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues related...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of Sodium N-acetylsulfanilate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues related to retention time shifts during the HPLC analysis of this compound. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory.

Understanding the Analyte: Sodium N-acetylsulfanilate

Sodium N-acetylsulfanilate is the sodium salt of N-acetylsulfanilamide. To effectively troubleshoot its chromatographic behavior, it is essential to understand its chemical properties.

PropertyValue/InformationSignificance for HPLC Analysis
Chemical Structure Sodium 4-acetamidobenzenesulfonateThe molecule possesses both a polar sulfonamide group and a moderately non-polar acetylated aromatic ring, influencing its interaction with reversed-phase columns.
pKa (predicted) 9.88 (for the sulfonamide N-H of the corresponding acid)[1]The sulfonamide group's ionization state is highly dependent on the mobile phase pH. At pH values around and below its pKa, the molecule will be in its less polar, protonated form, leading to longer retention on a C18 column. Conversely, at pH values significantly above the pKa, it will be deprotonated, more polar, and elute earlier. Precise pH control of the mobile phase is therefore critical for reproducible retention times.
Solubility Slightly soluble in water; slightly soluble in methanol and DMSO.[1]Solubility in the mobile phase and sample diluent is crucial. Poor solubility can lead to peak distortion and precipitation on the column, causing retention time shifts and pressure issues.
Stability Susceptible to hydrolysis under acidic and basic conditions.[2][3]The N-acetyl group can be hydrolyzed to form sulfanilamide, and the sulfonamide bond can also be cleaved under harsh conditions. This degradation can result in the appearance of new peaks and shifts in the main peak's retention time.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and issues related to retention time shifts for Sodium N-acetylsulfanilate in a question-and-answer format.

Q1: My retention time for Sodium N-acetylsulfanilate is consistently drifting to earlier times with each injection. What is the likely cause and how can I fix it?

A1: Root Cause Analysis & Solution

A consistent drift to earlier retention times often points to changes in the stationary phase (column) or a lack of system equilibration.

Most Probable Causes:

  • Column Degradation: The stationary phase of a reversed-phase column can degrade over time, especially when exposed to extreme pH or high temperatures. This leads to a loss of the hydrophobic stationary phase and, consequently, reduced retention.

  • Insufficient Column Equilibration: If the column is not properly equilibrated with the mobile phase before the analysis, the stationary phase will not be in a stable state, leading to drifting retention times, usually towards earlier elution as the column "settles."[4]

  • Mobile Phase pH Instability: If the mobile phase is not adequately buffered, its pH can change over time, especially if it absorbs atmospheric CO2. For an analyte like Sodium N-acetylsulfanilate, a slight increase in pH can lead to increased ionization and a decrease in retention time.

Troubleshooting Workflow:

A troubleshooting workflow for earlier retention time drift.

Detailed Protocols:

  • Column Equilibration Protocol:

    • Flush the column with the initial mobile phase composition at the analytical flow rate.

    • A general rule of thumb is to equilibrate for 1 minute per 10 mm of column length. For a 150 mm column, this would be a minimum of 15 minutes.[4]

    • Monitor the baseline and backpressure. A stable baseline and constant backpressure are indicators of a well-equilibrated column.

  • Column Performance Test:

    • Prepare a standard solution of a well-characterized, neutral compound (e.g., toluene or uracil).

    • Inject the standard onto the column using a simple mobile phase (e.g., 60:40 acetonitrile:water).

    • Measure the peak asymmetry and theoretical plates.

    • Compare these values to the column manufacturer's specifications or to the results from when the column was new. A significant decrease in theoretical plates or an increase in peak tailing indicates column degradation.

Q2: The retention time of my Sodium N-acetylsulfanilate peak is suddenly much later than usual. What could be the reason?

A2: Root Cause Analysis & Solution

A sudden increase in retention time often points to a change in the mobile phase composition or flow rate.

Most Probable Causes:

  • Incorrect Mobile Phase Composition: An accidental decrease in the organic solvent (e.g., acetonitrile or methanol) percentage in the mobile phase will increase its polarity, leading to stronger retention of Sodium N-acetylsulfanilate on a reversed-phase column.

  • Reduced Flow Rate: A leak in the HPLC system or a malfunctioning pump can lead to a lower than set flow rate.[5] This will result in a longer residence time of the analyte on the column and thus a later retention time.

  • Change in Mobile Phase pH: A decrease in the mobile phase pH will lead to a higher proportion of the protonated, less polar form of Sodium N-acetylsulfanilate, resulting in increased retention.

Troubleshooting Workflow:

A troubleshooting workflow for later retention time drift.

Detailed Protocols:

  • Flow Rate Verification:

    • Disconnect the column and direct the flow from the pump into a 10 mL graduated cylinder.

    • Set the pump to a flow rate of 1.0 mL/min and run it for exactly 5 minutes.

    • The volume collected in the cylinder should be 5.0 mL. A significant deviation indicates a pump issue.

  • Mobile Phase Preparation:

    • Always use high-purity solvents and reagents (HPLC grade or better).

    • Measure the volumes of aqueous and organic components accurately using graduated cylinders or by weight.

    • If using a buffer, dissolve the buffer salts completely in the aqueous phase before adding the organic solvent.

    • Thoroughly mix the mobile phase and degas it before use.

Q3: My retention times are fluctuating randomly between runs. What are the possible causes and solutions?

A3: Root Cause Analysis & Solution

Randomly fluctuating retention times are often indicative of instrumental issues that affect the consistency of the mobile phase delivery or the column environment.

Most Probable Causes:

  • Pump Malfunction: Inconsistent solvent delivery from the pump due to worn seals, check valve issues, or air bubbles in the system can cause fluctuating flow rates.[5][6]

  • Inadequate Mobile Phase Mixing or Degassing: If the mobile phase components are not well mixed or if dissolved gases are present, this can lead to variations in the mobile phase composition and flow rate.

  • Temperature Fluctuations: If the column is not in a thermostatted compartment, changes in the ambient laboratory temperature can affect the viscosity of the mobile phase and the kinetics of partitioning, leading to retention time variability.[2][7]

  • Autosampler Issues: Inconsistent injection volumes or timing from the autosampler can also contribute to small variations in retention time.

Troubleshooting Workflow:

A troubleshooting workflow for random retention time fluctuations.

Detailed Protocols:

  • System Purging:

    • Open the pump's purge valve.

    • Set a high flow rate (e.g., 5 mL/min) to flush any air bubbles from the solvent lines and pump head.

    • Once a steady, bubble-free stream is observed, close the purge valve and reduce the flow rate to the analytical setting.

  • Column Temperature Control:

    • Always use a column oven set to a stable temperature (e.g., 30 °C or 40 °C).

    • Ensure the column has had sufficient time to thermally equilibrate within the oven before starting the analysis.

Experimental Protocols for Method Robustness

To prevent retention time shifts from occurring in the first place, it is crucial to develop a robust HPLC method. Here is a recommended starting point for a validated HPLC method for Sodium N-acetylsulfanilate, based on methods for similar compounds.[8][9]

Recommended HPLC Method Parameters:

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmA standard C18 column provides good retention for moderately polar compounds.
Mobile Phase Acetonitrile: 20 mM Potassium Phosphate Buffer (pH 3.0) (30:70 v/v)A buffered mobile phase at a pH well below the pKa of the sulfonamide group ensures the analyte is in a single, protonated form, leading to consistent retention. The acetonitrile percentage can be adjusted to optimize retention time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CA controlled temperature ensures reproducible retention times.
Detection UV at 254 nmA common wavelength for aromatic compounds.
Injection Volume 10 µLA small injection volume minimizes peak distortion.

Forced Degradation Study Protocol:

To understand the stability of Sodium N-acetylsulfanilate and to ensure your method is stability-indicating, a forced degradation study is recommended.[5][7][10][11]

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C for 2 hours.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and keep at room temperature for 30 minutes.

  • Oxidative Degradation: Treat the sample with 3% H2O2 at room temperature for 1 hour.

  • Thermal Degradation: Expose the solid sample to 105°C for 24 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

  • Analyze all stressed samples by the developed HPLC method to check for degradation products and any shifts in the main peak.

References

  • Validated HPLC method for simultaneous determination of azelastine hydrochloride fluticasone propionate and oxymetazoline in nasal mucosa and nasopharyngeal swabs from real human samples. (2025). PMC. Retrieved from [Link]

  • N-Acetylsulfanilamide. (n.d.). ChemBK. Retrieved from [Link]

  • Development and Validation of RP-HPLC Method for the Estimation of N-Acetylcysteine in Wet Cough Syrup. (2015). ResearchGate. Retrieved from [Link]

  • Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. (n.d.). ResearchGate. Retrieved from [Link]

  • Forced Degradation Studies on Sodium Picosulfate and Separation of 15 Process Related Impurities/Degradants by HPLC. (2020). ResearchGate. Retrieved from [Link]

  • HPLC Column Equilibration, Regeneration, and Maintenance of HPLC Column. (n.d.). Hawach. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). SRI Instruments. Retrieved from [Link]

  • LC Troubleshooting—Retention Time Shift. (2019). Restek. Retrieved from [Link]

  • DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR QUANTIFICATION OF N-ACETYLCYSTIENE AND ACEBROPHYLLINE IN BULK AND ITS PHARMACEUT. (n.d.). Jetir.org. Retrieved from [Link]

  • Kinetics of hydrolysis of NN′-diarylsulphamides. (1974). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. (2018). NIH. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2014). Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]

Sources

Troubleshooting

Solving solubility issues of Sodium N-acetylsulfanilate in acetonitrile

Topic: Solving Solubility Issues of Sodium N-acetylsulfanilate in Acetonitrile Ticket ID: SOL-NA-ACN-001 Status: Open for Resolution The Solubility Paradox: Why It Won't Dissolve User Query: "I am trying to dissolve Sodi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solving Solubility Issues of Sodium N-acetylsulfanilate in Acetonitrile Ticket ID: SOL-NA-ACN-001 Status: Open for Resolution

The Solubility Paradox: Why It Won't Dissolve

User Query: "I am trying to dissolve Sodium N-acetylsulfanilate directly in HPLC-grade acetonitrile, but the salt just settles at the bottom. Sonicating heats up the solvent but doesn't dissolve the solid. Why?"

Technical Diagnosis: You are encountering a fundamental thermodynamic mismatch between your solute (an ionic crystal lattice) and your solvent (a polar aprotic medium).[1]

  • Lattice Energy vs. Solvation Energy: Sodium N-acetylsulfanilate is held together by strong electrostatic forces (ionic bonds) between the

    
     cation and the sulfanilate anion. To dissolve this, the solvent must provide enough solvation energy  to overcome this lattice energy.
    
  • The Acetonitrile Deficit: While acetonitrile (MeCN) is polar (dipole moment ~3.92 D), it lacks hydrogen bond donors .

    • Water (

      
      ) stabilizes the sulfanilate anion via hydrogen bonding and the 
      
      
      
      cation via its oxygen lone pairs.
    • Acetonitrile (

      
      ) has a nitrogen lone pair that interacts weakly with 
      
      
      
      , but it cannot effectively stabilize the anion. Furthermore, its dielectric constant (
      
      
      ) is significantly lower than water (
      
      
      ), reducing its ability to shield the charges from each other.

Result: The attractive forces within the salt crystal dominate the weak solute-solvent interactions. The salt remains a solid.[2]

Decision Matrix: Selecting Your Solubilization Strategy

Before proceeding, determine your experimental constraints using the logic flow below.

SolubilityStrategy start START: Solubility Issue water_q Is Water Permitted? start->water_q yes_water Yes (HPLC/Reverse Phase) water_q->yes_water Aqueous Mobile Phase no_water No (Anhydrous Synthesis) water_q->no_water Strictly Organic binary_sys Strategy A: Binary Solvent System (Water/MeCN) yes_water->binary_sys crown_ether Strategy B: Phase Transfer Catalysis (15-Crown-5) no_water->crown_ether Keep Na+ ion_exchange Strategy C: Cation Exchange (TBA Salt) no_water->ion_exchange Remove Na+

Figure 1: Strategic decision tree for solubilizing ionic sodium salts in acetonitrile based on water tolerance.

Troubleshooting Protocols

Strategy A: The Binary Solvent System (Recommended for HPLC)

Best For: Reverse-phase HPLC, biological assays. Mechanism: Water acts as a "bridge," hydrating the ions and allowing them to disperse into the acetonitrile bulk.

Step-by-Step Protocol:

  • Calculate the Minimum Aqueous Fraction: Sodium sulfonamide salts typically require a minimum water activity to dissociate.

  • Preparation:

    • Weigh 10 mg of Sodium N-acetylsulfanilate.

    • Add 500 µL of deionized water (Do not add MeCN yet).

    • Vortex until fully dissolved (Solution will be clear).

    • Slowly add 9.5 mL of Acetonitrile dropwise while vortexing.

  • Validation: Observe for turbidity (cloudiness). If precipitation occurs, increase water content to 10% or 15%.

ParameterPure MeCN95:5 MeCN:Water90:10 MeCN:Water
Solubility Status InsolubleSparingly SolubleSoluble
Dielectric Constant ~37~40~43
Risk SedimentationPotential Crash-outStable
Strategy B: Phase Transfer Catalysis (Strictly Anhydrous)

Best For: Organic synthesis, anhydrous crystallography. Mechanism: A crown ether (specifically 15-Crown-5 ) wraps around the sodium cation (


).[3] The exterior of the crown ether is lipophilic (organic-soluble), allowing the entire complex to dissolve in acetonitrile.

Why 15-Crown-5?

  • 15-Crown-5: Cavity size 1.7–2.2 Å (Perfect fit for

    
    : 1.9 Å).
    
  • 18-Crown-6: Cavity size 2.6–3.2 Å (Too large; better for

    
    ).
    

Step-by-Step Protocol:

  • Molar Equivalent Calculation: You need a 1:1 molar ratio of Crown Ether to Sodium Salt.

    • MW Sodium N-acetylsulfanilate: ~237.2 g/mol .

    • MW 15-Crown-5: 220.26 g/mol .[4]

  • Procedure:

    • Place 23.7 mg (0.1 mmol) of salt in a dry vial.

    • Add 22.0 mg (approx 20 µL) of 15-Crown-5 .

    • Add 10 mL of anhydrous Acetonitrile.

    • Sonicate for 5-10 minutes. The crown ether will "pull" the salt into solution.

CrownEtherMech Na Na+ Crown 15-Crown-5 Na->Crown Coordination Complex [Na ⊂ 15-C-5]+ Crown->Complex Encapsulation Solvent MeCN Soluble Complex->Solvent Lipophilic Surface

Figure 2: Host-guest complexation mechanism. The hydrophilic Na+ is shielded by the lipophilic crown ether ring.

Frequently Asked Questions (FAQs)

Q1: Can I just add acid (HCl) to make it dissolve? A: Yes, but you change the chemical species. Adding HCl converts Sodium N-acetylsulfanilate into N-acetylsulfanilic acid (free acid) and NaCl. The free acid is organic-soluble, but the NaCl will precipitate out of the acetonitrile. If your experiment requires the salt form (e.g., for pH buffering or specific reactivity), do not use this method.

Q2: I dissolved it in 50:50 Water:MeCN, but when I injected it onto my HPLC column (95% MeCN mobile phase), the pressure spiked. What happened? A: You triggered "on-column precipitation." Your sample solvent (50% water) was strong, but as the plug entered the mobile phase (95% MeCN), the local water concentration dropped below the solubility threshold, causing the salt to crystallize inside the column frit.

  • Fix: Match your sample solvent to the starting conditions of your HPLC gradient (e.g., 90:10 Water:MeCN).

Q3: Why not use DMSO? A: DMSO is an excellent solvent for this salt. However, it is difficult to remove (high boiling point) and has a high UV cutoff, which interferes with HPLC detection at low wavelengths (<260 nm). Use DMSO only if you can tolerate these side effects.

Q4: Is "Salting Out" a risk here? A: Yes. If you use high concentrations of this salt (>1 M) in a water/acetonitrile mixture, the mixture may separate into two liquid layers (an aqueous salt-rich layer and an acetonitrile-rich layer). This is known as Salt-Assisted Liquid-Liquid Extraction (SALLE). Keep concentrations below 100 mM to maintain a single phase.

References

  • Solubility of Electrolytes in Organic Solvents.Journal of Chemical & Engineering Data. Explains the thermodynamic solubility product (

    
    ) dependencies on dielectric constants in aprotic solvents.
    
    
  • 15-Crown-5 Properties and Sodium Coordination. GuideChem & Wikipedia. Details the specific cavity size matching between 15-Crown-5 and Sodium cations for phase transfer.

  • Salt-Induced Phase Separation (SALLE). LCGC International. Describes the phenomenon where high salt concentrations force acetonitrile and water to separate into two phases.[5]

  • Dielectric Constants of Acetonitrile/Water Mixtures. Journal of Chemical & Engineering Data. Provides data on how adding water changes the dielectric properties of MeCN, aiding salt solubility.

Sources

Optimization

Technical Support Center: Optimizing Gradient Elution for Polar Sulfonamide Impurities

Welcome to the technical support center for optimizing chromatographic methods for polar sulfonamide impurities. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing chromatographic methods for polar sulfonamide impurities. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the analysis of these often-problematic compounds. As Senior Application Scientists, we understand that robust and reliable analytical methods are critical for ensuring the safety and efficacy of pharmaceutical products. This resource combines fundamental chromatographic principles with field-proven insights to help you troubleshoot and optimize your gradient elution methods.

Frequently Asked Questions (FAQs)

Q1: Why are my polar sulfonamide impurities showing poor retention and eluting near the void volume in my reversed-phase gradient method?

A: This is a common challenge with polar analytes in traditional reversed-phase (RP) chromatography.[1][2] The nonpolar stationary phase (like C18) has a limited affinity for highly polar molecules, leading to insufficient retention.[3] To address this, you can consider several strategies:

  • Increase the aqueous portion of your mobile phase at the start of the gradient. However, be mindful of "hydrophobic collapse" with conventional C18 columns if you go to 100% aqueous.[2]

  • Utilize a polar-endcapped C18 column or a column with a more polar stationary phase. These are designed to be more compatible with highly aqueous mobile phases.[1]

  • Explore alternative chromatographic modes such as Hydrophilic Interaction Liquid Chromatography (HILIC) or Mixed-Mode Chromatography (MMC).[4][5][6]

Q2: I'm observing significant peak tailing for my sulfonamide impurities. What are the likely causes?

A: Peak tailing for basic compounds like sulfonamides in reversed-phase HPLC is often due to secondary interactions with acidic silanol groups on the silica surface of the stationary phase.[7][8] This can be exacerbated by:

  • An inappropriate mobile phase pH: If the pH is not optimal to suppress the ionization of the silanol groups or the analyte, these secondary interactions are more likely.[3][9]

  • Column degradation: Over time, the end-capping of the stationary phase can be lost, exposing more active silanol sites.[7]

  • Sample overload: Injecting too much sample can saturate the primary retention sites and lead to interactions with secondary sites.[10]

Q3: What is a good starting point for developing a gradient method for a new set of polar sulfonamide impurities?

A: A good starting point is a "scouting gradient." This involves running a broad and relatively fast gradient to get a general idea of the retention behavior of your analytes.[5] A typical scouting gradient could be:

  • Column: A C18 or a polar-endcapped column.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% to 95% B over 10-15 minutes. From the results of the scouting gradient, you can then design a more optimized, shallower gradient focusing on the elution window of your impurities of interest.[11]

Q4: Can I use methanol instead of acetonitrile as the organic modifier in my mobile phase?

A: Yes, methanol is a common alternative to acetonitrile in reversed-phase chromatography.[12] However, it's important to note that it has different solvent properties. Methanol is more viscous and has a different elution strength, which can alter the selectivity of your separation. If you are experiencing co-elution, switching to methanol (or using a combination of acetonitrile and methanol) can be a valuable tool for changing the elution order and improving resolution.

Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to resolving specific issues you may encounter during your experiments.

Problem 1: Insufficient Retention of Early Eluting Impurities

Symptoms:

  • One or more impurity peaks elute at or very close to the solvent front (t0).

  • Poor resolution between the main peak and early eluting impurities.[1]

  • Difficulty in accurately quantifying these impurities.

Causality and Solutions:

Insufficient retention is a direct consequence of weak interactions between the polar sulfonamide impurities and the nonpolar stationary phase.[2] To enhance these interactions, we need to modify the chromatographic system to be more favorable for polar analytes.

Workflow for Improving Retention of Polar Sulfonamides

Caption: A troubleshooting workflow for addressing poor retention of polar sulfonamide impurities.

Experimental Protocol: pH Screening for Retention Optimization
  • Prepare Buffers: Prepare three different mobile phase A buffers at pH 2.5, 4.5, and 6.5. For example:

    • pH 2.5: 0.1% Formic Acid in Water

    • pH 4.5: 10 mM Ammonium Acetate in Water, pH adjusted with Acetic Acid

    • pH 6.5: 10 mM Ammonium Acetate in Water, pH adjusted with Acetic Acid

  • Mobile Phase B: Use a consistent mobile phase B, for example, Acetonitrile.

  • Scouting Gradients: For each pH condition, run a scouting gradient (e.g., 5-95% B over 15 minutes).

  • Data Analysis: Compare the retention times of your polar impurities across the three pH values. Select the pH that provides the best retention and overall separation profile to proceed with further gradient optimization. The pH of the solution can significantly affect the degradation rate of sulfonamides.[13]

Problem 2: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks, often with a "tail" extending from the back of the peak or a "front" on the leading edge.[8]

  • Reduced peak height and increased peak width, leading to lower sensitivity and poor resolution.

Causality and Solutions:

Poor peak shape is often a result of undesirable secondary interactions or non-ideal chromatographic conditions.[7]

Peak Shape Issue Potential Causes Troubleshooting Steps
Tailing Peaks - Secondary interactions with silanol groups.[7] - Mobile phase pH is inappropriate for the analyte's pKa.[9] - Column contamination or degradation.[14]- Adjust Mobile Phase pH: Ensure the pH is at least 2 units away from the analyte's pKa for consistent ionization.[3] - Use a High-Purity (Type B) Silica Column: These have fewer accessible silanol groups.[8] - Add a Competing Base: For basic analytes, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can help saturate the active sites.[8] - Column Wash: Perform a thorough column wash procedure as recommended by the manufacturer.
Fronting Peaks - Sample overload.[10] - Sample solvent is stronger than the mobile phase.[10] - Column void or collapse.- Reduce Sample Concentration/Injection Volume: Perform a dilution series to see if peak shape improves.[10] - Match Sample Solvent to Initial Mobile Phase: Dissolve your sample in a solvent that is as weak as or weaker than your starting gradient conditions.[10] - Check Column Health: If the problem persists with all peaks, it may indicate a physical problem with the column.
Problem 3: Co-elution of Impurities

Symptoms:

  • Two or more impurity peaks are not baseline resolved.

  • Inconsistent peak integration and inaccurate quantification.

Causality and Solutions:

Co-elution occurs when the selectivity of the chromatographic system is insufficient to differentiate between two or more analytes. To resolve this, we need to alter the interactions of the analytes with the stationary and mobile phases.

Strategies to Improve Selectivity
  • Optimize the Gradient Profile:

    • Shallow the Gradient: A slower increase in the organic modifier concentration over the elution window of the co-eluting peaks can often improve resolution.[11]

    • Isocratic Hold: Incorporate an isocratic hold in the gradient at a mobile phase composition just before the elution of the critical pair.

  • Change the Organic Modifier: Switching from acetonitrile to methanol (or vice-versa) can significantly alter selectivity due to their different chemical properties.[12]

  • Modify the Mobile Phase pH: As discussed earlier, pH can have a profound effect on the retention of ionizable compounds, and thus, can be a powerful tool for altering selectivity.[3][15]

  • Change the Stationary Phase Chemistry: If mobile phase optimization is insufficient, changing the column is the next logical step.

    • Phenyl-Hexyl Columns: Offer different selectivity compared to C18 due to pi-pi interactions.

    • Mixed-Mode Columns: Provide a combination of reversed-phase and ion-exchange retention mechanisms, which can be highly effective for separating compounds with different polarities and charge states.[6][16][17][18][19]

Mechanism of Mixed-Mode Chromatography for Enhanced Selectivity

G cluster_0 Mixed-Mode Stationary Phase cluster_1 Analyte Mixture Hydrophobic Ligand (e.g., C18) Hydrophobic Ligand (e.g., C18) Ion-Exchange Group (e.g., SO3-) Ion-Exchange Group (e.g., SO3-) A Polar, Non-ionic Impurity A->Hydrophobic Ligand (e.g., C18) Weak Hydrophobic Interaction B Polar, Cationic Impurity B->Ion-Exchange Group (e.g., SO3-) Strong Ionic Interaction C Nonpolar Impurity C->Hydrophobic Ligand (e.g., C18) Strong Hydrophobic Interaction

Caption: A diagram illustrating the dual retention mechanisms in Mixed-Mode Chromatography.

References

  • Biotage. (2023). Optimizing a mobile phase gradient for peptide purification using flash column chromatography. [Link]

  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. [Link]

  • García-Álvarez-Coque, M. C., & Torres-Lapasió, J. R. (n.d.). Mechanisms of retention in HPLC. [Link]

  • Horváth, C. (2014). Mixed-Mode HPLC Separations: What, Why, and How. LCGC International. [Link]

  • LCGC International. (2017). Back to Basics: The Role of pH in Retention and Selectivity. [Link]

  • Letters in Applied NanoBioScience. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. [Link]

  • Macedonian Pharmaceutical Bulletin. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. [Link]

  • MicroSolv. (n.d.). Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions. [Link]

  • MDPI. (2021). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. [Link]

  • National Institutes of Health (NIH). (2022). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. [Link]

  • ResearchGate. (2015). I am purifying the natural compounds through RP- HPLC, some very polar compounds are co-eluting with low retention time. How can i purify them?. [Link]

  • ResearchGate. (n.d.). Optimization of gradient elution conditions in multicomponent preparative liquid chromatography. [Link]

  • ResearchGate. (n.d.). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. [Link]

  • Waters. (n.d.). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Waters. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Welch Materials. (2024). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Sodium N-Acetylsulfanilate CoA Interpretation &amp; Performance

Executive Summary Sodium N-acetylsulfanilate (Sodium 4-acetamidobenzenesulfonate) is the critical reference standard for monitoring the metabolic fate of sulfonamide antibiotics. As the primary Phase II metabolite of sul...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sodium N-acetylsulfanilate (Sodium 4-acetamidobenzenesulfonate) is the critical reference standard for monitoring the metabolic fate of sulfonamide antibiotics. As the primary Phase II metabolite of sulfanilamide (formed via N4-acetylation), its precise quantification is essential for determining acetylator status (NAT2 activity) in pharmacokinetic studies.

This guide provides a rigorous interpretation of the Certificate of Analysis (CoA) for this compound, contrasting its performance against its free acid form and parent amine. It establishes a self-validating HPLC protocol to verify purity and stability, addressing the common issue of hydrolytic degradation.

Chemical Identity & CoA Critical Parameters

Unlike generic reagents, a Reference Standard Grade CoA for Sodium N-acetylsulfanilate must account for its hygroscopic nature and potential for deacetylation.

Core Identity Data[1]
  • Chemical Name: Sodium 4-acetamidobenzenesulfonate (often supplied as the hydrate)

  • Related CAS: 121-62-0 (Free Acid); 123333-70-0 (Hydrate form)

  • Molecular Formula:

    
    
    
  • Role: Major urinary metabolite of sulfanilamide; lacks antibacterial activity but serves as a renal clearance marker.

CoA Parameter Interpretation

The following table outlines the critical specifications required for analytical reliability:

Test ParameterSpecification LimitTechnical Interpretation & Risk
Appearance White to off-white crystalline powderRisk: Yellowing indicates oxidation or presence of azo-impurities.
Assay (HPLC)

(Dried Basis)
Criticality: Direct impact on calibration curve slope. Lower purity skews metabolite quantification.
Water Content (KF) Typically 6.0% – 10.0% (Hydrate)Handling: The salt is hygroscopic. CoA water content must be used to calculate the Anhydrous Correction Factor for accurate weighing.
Free Sulfanilic Acid

Instability Marker: The acetyl group is susceptible to hydrolysis. High levels indicate poor storage or synthesis from impure starting material.
Solubility Clear solution (5% w/v in water)Performance: Turbidity suggests contamination with the less soluble free acid or inorganic salts.

Comparative Performance: Salt vs. Acid vs. Parent

In metabolic assays, the choice of standard material dictates the ease of buffer preparation and assay linearity.

Solubility & Stability Matrix

The Sodium Salt is the superior reagent for aqueous mobile phases, whereas the Free Acid presents significant dissolution challenges that can introduce preparation errors.

FeatureSodium N-Acetylsulfanilate (Recommended)N-Acetylsulfanilic Acid (Alternative)Sulfanilamide (Parent Drug)
Aqueous Solubility High (Freely Soluble) Low (Slightly soluble in cold water)Moderate
pH in Solution Neutral (~7.0)Acidic (Requires pH adjustment)Basic
Buffer Compatibility Excellent (Dissolves instantly in phosphate buffer)Poor (Requires heating or alkalization)Good
Primary Use Metabolite Standard Synthesis IntermediateAntibiotic / Reactant
UV Max ~254 nm~254 nm~258 nm

Expert Insight: When using the Free Acid (Alternative), researchers often use NaOH to assist dissolution. This introduces variable ionic strength and localized heating, which can induce in situ hydrolysis. The Sodium Salt eliminates this variable, ensuring a reproducible calibration standard.

Biological Context: The Acetylation Pathway

Understanding the biological origin of this compound is necessary for interpreting its presence in bio-fluids. The compound represents the "deactivation" pathway mediated by N-acetyltransferase 2 (NAT2).

MetabolicPathway Sulfanilamide Sulfanilamide (Active Drug) Enzyme NAT2 Enzyme (Liver) Sulfanilamide->Enzyme Substrate AcetylCoA Acetyl-CoA AcetylCoA->Enzyme Cofactor Metabolite N-Acetylsulfanilate (Inactive Metabolite) Enzyme->Metabolite N4-Acetylation Excretion Renal Excretion (Urine) Metabolite->Excretion Clearance

Figure 1: The N4-acetylation pathway of sulfanilamide.[1][2] The N-acetylsulfanilate standard is used to quantify the output of the NAT2 enzyme step.

Experimental Validation: Self-Validating Protocol

To verify the CoA claims, the following HPLC protocol separates the acetylated metabolite from the parent amine and the hydrolyzed free acid.

Reagents & Equipment
  • Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).

  • Mobile Phase: 10mM Potassium Phosphate Buffer (pH 3.0) : Methanol (90:10 v/v). Note: Low pH suppresses ionization of the acid group, improving retention.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV @ 254 nm.

Step-by-Step Workflow
  • Standard Prep: Dissolve 10.0 mg Sodium N-acetylsulfanilate in 10 mL Mobile Phase. Correction: Adjust weight based on CoA Water Content:

    
    .
    
  • System Suitability Prep: Spike the standard solution with 0.1 mg Sulfanilic Acid (degradation product).

  • Injection: Inject 10 µL.

  • Acceptance Criteria:

    • Resolution (

      
      ):  > 2.0 between Sulfanilic Acid (
      
      
      
      min) and N-Acetylsulfanilate (
      
      
      min).
    • Tailing Factor: < 1.5 for the main peak.

CoA Validation Decision Tree

Use this logic flow to determine if a batch is suitable for critical pharmacokinetic assays.

CoADecision Start Receive Sodium N-Acetylsulfanilate CoA CheckWater Check Water Content (KF) Is it < 12%? Start->CheckWater CalcCorrection Calculate Anhydrous Correction Factor CheckWater->CalcCorrection Yes Fail REJECT BATCH High Background Risk CheckWater->Fail No (Too wet/clumped) CheckImpurity Check Free Sulfanilic Acid Is it < 0.5%? CalcCorrection->CheckImpurity RunHPLC Run System Suitability (Protocol 5.2) CheckImpurity->RunHPLC Yes CheckImpurity->Fail No (Degraded) Pass BATCH APPROVED Proceed to Assay RunHPLC->Pass Resolution > 2.0 RunHPLC->Fail Resolution < 2.0

Figure 2: Quality Control decision matrix for material qualification.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 8483, N-Acetylsulfanilic acid. Retrieved from [Link]

  • DrugFuture. N-Acetylsulfanilic Acid Properties and References. Retrieved from [Link]

  • Xu, J., et al. (2010). Determination of arsanilic acid and sulfanilic acid as adulterant in feed additives by reversed-phase high performance liquid chromatography.[3] Chinese Journal of Chromatography. Retrieved from [Link]

Sources

Comparative

Comparative Guide: 1H NMR Analysis of Sodium N-acetylsulfanilate

The following guide provides an in-depth technical analysis of the 1H NMR spectrum of Sodium N-acetylsulfanilate (Sodium 4-acetamidobenzenesulfonate). It is designed for analytical chemists and pharmaceutical researchers...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 1H NMR spectrum of Sodium N-acetylsulfanilate (Sodium 4-acetamidobenzenesulfonate). It is designed for analytical chemists and pharmaceutical researchers focusing on structural confirmation and impurity profiling (specifically the hydrolysis product, Sulfanilic acid).

Focus: Structural Validation, Solvent Selection, and Impurity Differentiation

Executive Summary & Chemical Identity

Sodium N-acetylsulfanilate is a critical intermediate in the synthesis of sulfonamide antibiotics and a key metabolite in pharmacological studies. Its analysis requires precise discrimination from its deacetylated degradation product, Sodium Sulfanilate (Sulfanilic acid sodium salt).

This guide compares two primary NMR methodologies:

  • D₂O (Deuterium Oxide): The preferred system for quantitative analysis (qNMR) and routine purity checks due to superior solubility and baseline stability.

  • DMSO-d₆ (Dimethyl Sulfoxide-d₆): The alternative system required for full structural elucidation, specifically to observe the labile amide proton.

Chemical Profile
FeatureAnalyte (Target)Primary Impurity (Hydrolysis Product)
Name Sodium N-acetylsulfanilate Sodium Sulfanilate
Structure 4-Acetamidobenzenesulfonate (Na+)4-Aminobenzenesulfonate (Na+)
Key Functional Group Acetamido (-NH-CO-CH₃)Primary Amine (-NH₂)
MW ~237.2 g/mol ~195.2 g/mol

Experimental Strategy & Protocol

Causality in Experimental Design

The choice of solvent fundamentally alters the spectral "performance" regarding resolution and information density.

  • Why D₂O? The sodium salt is highly polar. D₂O mimics the physiological environment and eliminates the amide signal (via H/D exchange), simplifying the aromatic region for integration.

  • Why DMSO-d₆? To prove the presence of the acetyl group is not just a physical mixture of acetate, one must observe the scalar coupling or the integral stoichiometry including the amide proton (though often broad).

Step-by-Step Protocol (Self-Validating)

Objective: Prepare a sample suitable for high-resolution 400 MHz+ acquisition.

  • Massing: Weigh 10.0 mg ± 0.1 mg of Sodium N-acetylsulfanilate into a clean vial.

    • Validation: For qNMR, use an internal standard (e.g., Maleic Acid) if absolute purity is required.

  • Solvation:

    • Method A (Routine): Add 0.6 mL of D₂O (99.9% D). Vortex for 30 seconds. Solution should be clear and colorless.

    • Method B (Structural): Add 0.6 mL of DMSO-d₆ . Vortex for 60 seconds. Note: Salt solubility may be slower; mild sonication (30s) is acceptable.

  • Transfer: Transfer to a 5mm NMR tube. Ensure height is exactly 4.0 cm to match the coil window.

  • Acquisition Parameters:

    • Temperature: 298 K (25°C).

    • Pulse Angle: 30° (for reliable integration).

    • Relaxation Delay (D1): 5.0 seconds (Critical: Sulfonate protons have long T1 times; insufficient delay causes under-integration of aromatic signals).

    • Scans (NS): 16 (D₂O) or 32 (DMSO).

Detailed 1H NMR Spectrum Analysis

Visualizing the Structural Logic

The following diagram illustrates the degradation pathway that NMR must detect.

G Target Sodium N-acetylsulfanilate (Analyte) Intermediate Hydrolysis Reaction Target->Intermediate H2O / H+ or OH- Impurity1 Sodium Sulfanilate (Deacetylated) Intermediate->Impurity1 Loss of Acetyl Impurity2 Acetate/Acetic Acid (Byproduct) Intermediate->Impurity2 Release

Figure 1: Hydrolysis pathway of Sodium N-acetylsulfanilate. The NMR method must distinguish the Target from Impurity 1.

Spectral Assignment (D₂O System)

In Deuterium Oxide, the spectrum is defined by three distinct signal groups. The amide NH is absent due to rapid exchange.

SignalChemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
A 7.80 - 7.85 Doublet (d)2HAr-H (ortho to SO₃⁻)Deshielded by electron-withdrawing sulfonate group.
B 7.60 - 7.65 Doublet (d)2HAr-H (ortho to NHAc)Diagnostic Peak. Significantly downfield compared to free amine (see comparison below).
C 4.79 Singlet--HDO (Residual Solvent)Reference point (variable with temp/pH).
D 2.15 Singlet (s)3H-CO-CH₃ (Acetyl)Sharp singlet. Confirmation of acetylation.

Coupling Constant (J): The aromatic protons (A & B) form an AA'BB' system, appearing as "roofed" doublets with J ≈ 8.5–9.0 Hz, characteristic of para-substitution.

Comparative Performance: Analyte vs. Impurity

The power of NMR lies in distinguishing the starting material from the hydrolyzed impurity (Sulfanilic Acid).

FeatureSodium N-acetylsulfanilate (Target)Sodium Sulfanilate (Impurity)The "Shift" Effect
Methyl Region Singlet @ 2.15 ppmAbsent (or Acetate @ 1.90 ppm)Loss of methyl peak indicates hydrolysis.
Ar-H (Ortho to N) ~7.65 ppm ~6.80 - 7.00 ppm Major Upfield Shift. The free amine (-NH₂) is strongly shielding. The amide (-NHAc) is less shielding.
Ar-H (Ortho to S) ~7.85 ppm~7.50 - 7.60 ppmSlight upfield shift.

Critical Interpretation: If you observe a small doublet emerging at 6.9 ppm and a singlet at 1.9 ppm (free acetate), your sample has degraded.

Solvent System Comparison (Experimental Data Support)

Researchers often default to DMSO, but D₂O offers distinct advantages for this specific salt.

Table 2: Solvent Performance Matrix
ParameterMethod A: D₂O (Recommended)Method B: DMSO-d₆
Solubility Excellent (>100 mg/mL) Moderate (Salt form is polar)
Amide Proton (-NH) Invisible (Exchanged)Visible (~10.0 - 10.2 ppm)
Water Peak Large (4.79 ppm) - Can obscure signalsSmall (3.33 ppm)
Quantification High Precision (Flat baseline)Lower (Hygroscopic solvent)
Use Case Purity Assay, Stability TestingStructural Elucidation, ID
Workflow Visualization

Workflow Start Sample: Sodium N-acetylsulfanilate Decision Goal: Purity vs. Structure? Start->Decision PathA Route A: Purity/Quant Decision->PathA Routine PathB Route B: Structure ID Decision->PathB R&D SolventA Solvent: D2O (Clear baseline, No NH) PathA->SolventA SolventB Solvent: DMSO-d6 (Visible NH @ 10ppm) PathB->SolventB ResultA Output: Integrate Methyl (2.15) vs Aromatic Impurity (6.90) SolventA->ResultA ResultB Output: Confirm Amide Connectivity (COSY/HMBC possible) SolventB->ResultB

Figure 2: Decision matrix for solvent selection based on analytical goals.

References

  • Oregon State University. "1H NMR Chemical Shifts & General Trends." Chemistry LibreTexts. Available at: [Link]

  • National Institutes of Health (NIH). "N-Acetylsulfanilic acid | C8H9NO4S | CID 8483." PubChem Database. Available at: [Link]

  • Bureau International des Poids et Mesures (BIPM). "qNMR Internal Standard Reference Data (ISRD) - DSS-d6." BIPM Metrology Reports. Available at: [Link]

Validation

FTIR reference spectrum for Sodium 4-acetamidobenzenesulfonate

Technical Reference: FTIR Characterization of Sodium 4-acetamidobenzenesulfonate Executive Summary Sodium 4-acetamidobenzenesulfonate (also known as Sodium N-acetylsulfanilate or Cosaprin) is a critical intermediate in t...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Reference: FTIR Characterization of Sodium 4-acetamidobenzenesulfonate

Executive Summary

Sodium 4-acetamidobenzenesulfonate (also known as Sodium N-acetylsulfanilate or Cosaprin) is a critical intermediate in the synthesis of sulfonamide pharmaceuticals and a tracer in hydrological studies. Its purity is paramount for downstream efficacy, yet its characterization presents specific challenges due to the hygroscopic nature of the sulfonate moiety.

This guide provides a comparative technical analysis of the two primary Fourier Transform Infrared (FTIR) acquisition methods: Attenuated Total Reflectance (ATR) and Transmission (KBr Pellet) . While ATR offers high-throughput efficiency, this guide demonstrates why KBr transmission remains the "Gold Standard" for resolving the critical sulfonate fingerprints required for regulatory compliance and purity verification.

Part 1: Technical Comparison of Acquisition Methods

For researchers validating the identity of Sodium 4-acetamidobenzenesulfonate, the choice of acquisition method significantly impacts spectral fidelity. The following comparison evaluates the "performance" of the spectral data obtained from each method.

Table 1: Comparative Performance of FTIR Acquisition Modes

FeatureMethod A: Diamond ATR Method B: Transmission (KBr Pellet)
Primary Utility Routine ID, High-Throughput ScreeningStructural Elucidation, Reference Standard Generation
Sample Prep None (Direct solid contact)High Skill (Grinding, 1:100 dilution, Pressing)
Spectral Resolution Moderate (Peak broadening common)High (Sharp, well-defined bands)
Sulfonate Region Often distorted due to refractive index changesClear splitting of asymmetric/symmetric stretches
Water Interference Low (Surface only)High (Hygroscopic KBr absorbs moisture)
Pathlength Control Fixed (Penetration depth

2

m)
Variable (Dependent on pellet thickness)
Verdict Best for Quick Purity Checks Best for Regulatory Documentation

Why KBr is the Reference Standard: Sodium 4-acetamidobenzenesulfonate contains a highly polar sulfonate group (


). In ATR, the change in refractive index near the strong sulfonate absorption bands (1000–1200 cm⁻¹) can cause derivative-shaped peak distortions (the Christiansen effect). Transmission mode avoids this, providing the true absorption profile necessary for library matching.

Part 2: Spectral Analysis & Critical Fingerprints

To validate the compound, researchers must verify the presence of the acetamide group and the sulfonate group while confirming the absence of the precursor (Sulfanilic Acid).

Table 2: Diagnostic Peak Assignments for Sodium 4-acetamidobenzenesulfonate

Functional GroupWavenumber (cm⁻¹)AssignmentCriticality
Amide N-H 3280 – 3320N-H Stretching (Secondary Amide)High (Distinguishes from primary amine of precursor)
Amide I 1650 – 1670C=O StretchingHigh (Confirm acetylation)
Amide II 1530 – 1560N-H Bending / C-N StretchingMedium
Aromatic Ring 1590 – 1600C=C Ring StretchingMedium
Sulfonate (

)
1170 – 1200Asymmetric StretchingCritical (Identity of salt form)
Sulfonate (

)
1030 – 1050Symmetric StretchingCritical (Identity of salt form)
Para-Substitution 830 – 840C-H Out-of-Plane BendingMedium (Confirms 1,4-substitution)

Differentiation Strategy:

  • Vs. Sulfanilic Acid (Precursor): The precursor exhibits a doublet in the 3300–3500 cm⁻¹ region (primary amine

    
    ). The product must show a sharp singlet  around 3300 cm⁻¹ (secondary amide 
    
    
    
    ).
  • Vs. Sodium Acetate (Byproduct): Sodium acetate lacks the sulfonate bands (1170/1040 cm⁻¹) and the aromatic ring modes (1600/1500 cm⁻¹).

Part 3: Experimental Protocols

Protocol A: High-Fidelity Transmission (KBr Pellet)

Recommended for Reference Spectrum Generation

  • Preparation: Dry analytical grade KBr powder at 110°C for 2 hours to remove moisture.

  • Grinding: Mix 2.0 mg of Sodium 4-acetamidobenzenesulfonate with 200 mg of KBr (1:100 ratio). Grind in an agate mortar until a fine, uniform powder is achieved. Note: Inadequate grinding causes scattering (sloping baseline).

  • Pressing: Transfer to a 13 mm die. Apply 8–10 tons of pressure under vacuum for 2 minutes to form a transparent pellet.

  • Acquisition: Collect background (pure KBr pellet). Scan sample (32 scans, 4 cm⁻¹ resolution).

  • Validation: Check for broad water band at 3400 cm⁻¹. If present, re-dry pellet.

Protocol B: Rapid ATR Screening

Recommended for In-Process Checks

  • Cleaning: Clean the Diamond/ZnSe crystal with isopropanol. Collect background air spectrum.

  • Loading: Place

    
    10 mg of sample on the crystal center.
    
  • Contact: Apply high pressure using the anvil clamp. Note: Sulfonate salts are hard; insufficient pressure yields noisy spectra.

  • Acquisition: Scan (16 scans, 4 cm⁻¹ resolution). Apply "ATR Correction" algorithm in software to adjust for penetration depth frequency dependence.

Part 4: Decision & Analysis Workflow

The following diagram outlines the logical decision tree for selecting the method and validating the result.

FTIR_Workflow Start Sample: Sodium 4-acetamidobenzenesulfonate Goal Define Analytical Goal Start->Goal Routine Routine Purity Check Goal->Routine Speed Priority Reference Reference Standard / Regulatory Goal->Reference Quality Priority ATR Method: Diamond ATR (Fast, No Prep) Routine->ATR KBr Method: KBr Transmission (High Res, True Abs) Reference->KBr Check1 Check 3300-3500 cm⁻¹ region ATR->Check1 KBr->Check1 Decision1 Doublet (NH2)? Check1->Decision1 Fail FAIL: Precursor (Sulfanilic Acid) Present Decision1->Fail Yes Pass1 Singlet (NH) Confirmed Decision1->Pass1 No Check2 Check 1000-1200 cm⁻¹ region Pass1->Check2 Decision2 Strong Sulfonate Bands? Check2->Decision2 FinalPass PASS: Validated Identity Decision2->FinalPass Yes Fail2 FAIL: Check Salt Formation Decision2->Fail2 No

Figure 1: Analytical workflow for method selection and spectral validation of Sodium 4-acetamidobenzenesulfonate.

References

  • National Institute of Standards and Technology (NIST). Sulfanilic acid, N-acetyl-, sodium salt - IR Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link] (Accessed 2024).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. Available at: [Link]

  • PubChem. 4-Acetamidobenzenesulfonic acid (Compound Summary). National Library of Medicine. Available at: [Link]

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of N-acetylsulfanilate Anion

For researchers, scientists, and professionals in drug development, understanding the metabolic fate of sulfonamide-based therapeutics is paramount. N-acetylsulfanilate, a primary metabolite of sulfanilamide, often requi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the metabolic fate of sulfonamide-based therapeutics is paramount. N-acetylsulfanilate, a primary metabolite of sulfanilamide, often requires precise identification and quantification in complex biological matrices. Tandem mass spectrometry (MS/MS) stands as a definitive analytical tool for this purpose. This guide provides an in-depth exploration of the gas-phase fragmentation behavior of the N-acetylsulfanilate anion, comparing it with its parent compound, sulfanilate, to highlight the structural information that can be gleaned from their respective mass spectra.

The Significance of Fragmentation Analysis

Collision-Induced Dissociation (CID) in a tandem mass spectrometer imparts energy to a selected precursor ion, inducing fragmentation. The resulting product ions are characteristic of the precursor's structure. By analyzing these fragmentation patterns, we can confirm the identity of a compound and develop highly selective detection methods, such as Selected Reaction Monitoring (SRM), for quantitative studies.[1]

Experimental Protocol: Acquiring the Tandem Mass Spectrum of N-acetylsulfanilate Anion

The following protocol outlines a robust method for obtaining the MS/MS spectrum of the N-acetylsulfanilate anion using a standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

1. Sample Preparation:

  • Dissolve N-acetylsulfanilic acid standard in a 50:50 mixture of acetonitrile and water to a concentration of 1 µg/mL.

  • For biological samples, a protein precipitation step followed by dilution is recommended. To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard.[2] Vortex and centrifuge to pellet the precipitated proteins.[2]

  • Dilute the supernatant with water to minimize solvent effects.

2. Liquid Chromatography (LC) Parameters:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separation.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[3]

  • Precursor Ion (MS1): Scan for the deprotonated molecule of N-acetylsulfanilate, [M-H]⁻, at m/z 212.

  • Product Ion Scan (MS/MS):

    • Select the precursor ion at m/z 212 in the first quadrupole.

    • Induce fragmentation in the collision cell (second quadrupole) using an inert gas like argon. Optimize the collision energy (typically 10-30 eV) to achieve a rich fragmentation spectrum.

    • Scan for the product ions in the third quadrupole.

Experimental Workflow Diagram

Caption: LC-MS/MS workflow for N-acetylsulfanilate anion analysis.

Fragmentation Pattern of N-acetylsulfanilate Anion ([M-H]⁻ at m/z 212)

The collision-induced dissociation of the N-acetylsulfanilate anion is characterized by several key fragmentation pathways that provide structural confirmation.

  • Loss of Ketene (CH₂CO): The most prominent fragmentation pathway for N-acetylated compounds is the neutral loss of ketene (42 Da) from the amide moiety. This results in the formation of the sulfanilate anion at m/z 170 . This is a highly diagnostic fragmentation.

  • Cleavage of the Sulfonamide Bond: The S-N bond is susceptible to cleavage. For the N-acetylsulfanilate anion, this can lead to the formation of an ion at m/z 155 , corresponding to the loss of the acetylated amino group.

  • Loss of Sulfur Dioxide (SO₂): A common fragmentation pathway for sulfonamides is the neutral loss of sulfur dioxide (64 Da).[4] In the case of the N-acetylsulfanilate anion, this would lead to a fragment at m/z 148 . Further fragmentation of the m/z 170 ion (after the loss of ketene) can also result in the loss of SO₂, yielding an ion at m/z 106 .

Proposed Fragmentation Pathway of N-acetylsulfanilate Anion

G precursor N-acetylsulfanilate anion [M-H]⁻ m/z 212 frag170 Sulfanilate anion [C₆H₆NO₂S]⁻ m/z 170 precursor->frag170 - CH₂CO (42 Da) frag155 [C₆H₄O₃S]⁻ m/z 155 precursor->frag155 - C₂H₃NO (57 Da) frag148 [C₈H₈NO]⁻ m/z 148 precursor->frag148 - SO₂ (64 Da) frag106 [C₆H₆N]⁻ m/z 106 frag170->frag106 - SO₂ (64 Da)

Caption: Proposed CID fragmentation of N-acetylsulfanilate anion.

Comparative Analysis: N-acetylsulfanilate vs. Sulfanilate Anion

To appreciate the diagnostic value of the N-acetyl group, it is instructive to compare the fragmentation of the N-acetylsulfanilate anion with that of the sulfanilate anion.

The sulfanilate anion ([M-H]⁻ at m/z 170) exhibits a much simpler fragmentation pattern. The primary fragmentation is the loss of sulfur dioxide (SO₂), producing a characteristic product ion at m/z 106 .

Precursor Ion (m/z)CompoundKey Fragment Ion (m/z)Neutral LossProposed Fragment Structure
212N-acetylsulfanilate170CH₂CO (42 Da)Sulfanilate anion
212N-acetylsulfanilate155C₂H₃NO (57 Da)Benzenesulfonate-like anion
212N-acetylsulfanilate148SO₂ (64 Da)Acetamidobenzene anion
170Sulfanilate106SO₂ (64 Da)Aniline anion

This comparative data clearly demonstrates that the fragment ion at m/z 170 is unique to N-acetylsulfanilate and serves as a definitive marker for its presence. The transition of m/z 212 → 170 is an excellent candidate for a highly selective SRM assay for the quantification of N-acetylsulfanilate.

Conclusion

The mass spectrometric fragmentation of the N-acetylsulfanilate anion provides a wealth of structural information, enabling its unambiguous identification. The characteristic neutral loss of ketene to form the sulfanilate anion at m/z 170 is the most diagnostic fragmentation pathway, clearly distinguishing it from its parent compound, sulfanilate. By understanding these fragmentation patterns, researchers can develop highly specific and sensitive analytical methods for tracking the metabolism of sulfonamide drugs, a critical aspect of pharmaceutical research and development.

References

  • Harvey, D. J. (2004). Fragmentation of N-linked glycans with a matrix-assisted laser desorption/ionization ion trap time-of-flight mass spectrometer. Rapid Communications in Mass Spectrometry, 18(22), 2671-2680. [Link]

  • Sun, W., & Li, Y. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(8), 1078-1085. [Link]

  • Saba, A., et al. (2020). Plasma N-acetylaspartate: Development and validation of a quantitative assay based on HPLC-MS-MS and sample derivatization. Clinica Chimica Acta, 508, 133-139. [Link]

  • Majid Ali. (2022). Ionization Techniques in MS|Electrospray|Chemical|Matrix Assisted Laser Desorption. YouTube. [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link]

  • Song, M., & El-Aneed, A. (2014). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photochemical Reaction. Journal of AOAC INTERNATIONAL, 97(5), 1333-1341. [Link]

  • Bonacci, G., et al. (2012). Gas-phase fragmentation analysis of nitro-fatty acids. Journal of the American Society for Mass Spectrometry, 23(7), 1237-1252. [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. [Link]

  • DeBose, R. J., et al. (2019). Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. Journal of the American Society for Mass Spectrometry, 30(10), 2114-2124. [Link]

  • Li, Y., et al. (2015). Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard. Journal of Chromatography B, 997, 1-6. [Link]

  • Chad's Prep. (2016). Mass Spectrometry: Fragmentation Mechanisms. YouTube. [Link]

  • Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. [Link]

  • Fernández, R. D., & Lucas, H. R. (2018). Mass spectrometry data confirming tetrameric α-synuclein N-terminal acetylation. Data in Brief, 20, 1686-1691. [Link]

  • Frank, A. M., et al. (2007). Fragmentation Characteristics of Collision-Induced Dissociation in MALDI TOF/TOF Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 18(12), 2210-2219. [Link]

  • Agilent Technologies. (2017). Synthetic fentanyl analogues and the new Agilent Ultivo Tandem Mass Spectrometer. [Link]

  • Laremore, T. N., et al. (2014). Characterization of multiple fragmentation pathways initiated by collision-induced dissociation of multifunctional anions formed by deprotonation of 2-nitrobenzenesulfonylglycine. Journal of Mass Spectrometry, 49(5), 371-380. [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. [Link]

  • Wenthold, P. G. (2010). Correlations of ion structure with multiple fragmentation pathways arising from collision-induced dissociations of selected α-hydroxycarboxylic acid anions. Journal of the American Society for Mass Spectrometry, 21(5), 838-845. [Link]

  • Sparkman, O. D. (2017). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. [Link]

  • Sun, W., et al. (2014). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. ResearchGate. [Link]

Sources

Validation

USP vs EP specifications for Sulfadimethoxine Impurity C

Technical Comparison: USP vs. EP Specifications for Sulfadimethoxine Impurity C Abstract In the rigorous landscape of veterinary and human antibiotic development, the control of sulfonamide-related impurities is critical...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison: USP vs. EP Specifications for Sulfadimethoxine Impurity C

Abstract

In the rigorous landscape of veterinary and human antibiotic development, the control of sulfonamide-related impurities is critical for regulatory compliance. This guide provides an in-depth technical analysis of Sulfadimethoxine Impurity C , specifically defined in the European Pharmacopoeia (EP) as 4-(acetylamino)benzenesulfonic acid (also known as


-acetylsulfanilic acid). We contrast the specific control strategy of the EP against the United States Pharmacopeia (USP) framework, which often treats this compound under different classification criteria. This document synthesizes chemical data, regulatory limits, and a validated HPLC protocol to assist analytical labs in harmonizing their testing strategies.

Chemical Identity & Significance

Understanding the structural origin of Impurity C is the first step in developing a robust control strategy. Unlike the parent drug, Impurity C represents a significant degradation or synthesis intermediate that lacks the pyrimidine heterocycle.

  • Parent Drug: Sulfadimethoxine (

    
    -(2,6-Dimethoxy-4-pyrimidinyl)sulfanilamide)[1]
    
  • EP Impurity C: 4-(acetylamino)benzenesulfonic acid[2][3]

  • CAS Number: 121-62-0[2][3]

  • Origin:

    • Degradation: Hydrolytic cleavage of the sulfonamide bond followed by acetylation (or acetylation of the sulfanilic acid precursor).

    • Synthesis: Unreacted intermediate carried forward from the synthesis of the sulfonyl chloride moiety.

Visualizing the Chemical Relationship:

ChemicalPathway Parent Sulfadimethoxine (Parent Drug) Cleavage Hydrolysis/Cleavage (Degradation) Parent->Cleavage Acid/Base Stress ImpurityB Related Compound B (USP) N4-Acetylsulfadimethoxine Parent->ImpurityB Direct N4-Acetylation (Metabolism/Synthesis) ImpurityC Impurity C (EP) 4-(acetylamino)benzenesulfonic acid Cleavage->ImpurityC Loss of Pyrimidine Ring

Figure 1: Structural relationship between Sulfadimethoxine, its acetylated derivative (USP RC B), and the cleaved fragment Impurity C (EP).

Regulatory Comparison: USP vs. EP

The divergence between the USP and EP lies in the specification status. While EP explicitly characterizes this fragment as "Impurity C," the USP often controls it implicitly or under different nomenclature depending on the specific monograph version (Veterinary vs. Human).

European Pharmacopoeia (EP)

The EP adopts a "Specified Impurity" approach. Impurity C is individually listed, meaning it has a specific relative retention time (RRT) and a dedicated acceptance limit.

  • Classification: Specified Impurity.[4]

  • Method: Liquid Chromatography (HPLC).[5][6][7][8]

  • Acceptance Criteria: Typically NMT 0.2% (depending on the specific monograph edition).

United States Pharmacopeia (USP)

The USP monograph for Sulfadimethoxine generally focuses on Related Compound A (Sulfanilamide) and Related Compound B (


-Acetylsulfadimethoxine).
  • Status of Impurity C: Often treated as an "Unspecified Impurity" or "Any other individual impurity."

  • Implication: If 4-(acetylamino)benzenesulfonic acid is not explicitly named in the USP monograph you are using, it falls under the general limit (usually NMT 0.10%), which is paradoxically stricter than the specified limit in EP, or it requires characterization if it exceeds the identification threshold.

Table 1: Comparative Specification Summary

FeatureEuropean Pharmacopoeia (EP)United States Pharmacopeia (USP)
Designation Impurity C Unspecified Impurity (Typical)
Chemical Name 4-(acetylamino)benzenesulfonic acidNot explicitly named as a Related Compound
Analytical Technique HPLC (Gradient/Isocratic)HPLC (Gradient/Isocratic)
Typical Limit NMT 0.2%NMT 0.1% (General Limit)
Reference Standard EP Impurity C CRSUSP Sulfadimethoxine Related Compound B RS (Different chemical)

Experimental Protocol: Unified HPLC Method

To satisfy both compendial requirements, we propose a high-performance liquid chromatography (HPLC) method capable of resolving Impurity C from the parent peak and other known impurities (like Sulfanilamide).

Why this protocol works (Causality):

  • pH Control (5.7 - 6.0): Sulfonamides are amphoteric. At pH < 4, they are protonated; at pH > 7, they are ionized. A buffer around pH 6.0 ensures the analyte is in a neutral/mixed state that maximizes retention on C18 columns while maintaining peak symmetry.

  • Gradient Elution: Necessary because Impurity C (highly polar, sulfonic acid group) elutes very early, while the parent Sulfadimethoxine and acetylated derivatives elute much later.

Method Parameters
  • Column: C18 End-capped (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.05 M Phosphate Buffer (pH 6.0) + 0.1% Triethylamine (TEA).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[9]

  • Detection: UV @ 254 nm.

  • Injection Volume: 10 µL.

  • Column Temp: 30°C.

Step-by-Step Workflow
  • Buffer Preparation: Dissolve 6.8 g of Potassium Dihydrogen Phosphate in 1000 mL water. Adjust pH to 6.0 with dilute KOH. Add 1 mL TEA (reduces tailing of the amine group). Filter through 0.45 µm nylon filter.

  • Standard Preparation:

    • Stock: Dissolve Sulfadimethoxine and Impurity C standards in Mobile Phase A:ACN (80:20).

    • Sensitivity Solution: Dilute to 0.1% of the target concentration to verify LOD/LOQ.

  • Gradient Program:

    • 0-5 min: 10% B (Isocratic hold for polar Impurity C).

    • 5-20 min: 10% → 50% B (Elute Parent and RC B).

    • 20-25 min: 50% B (Wash).

    • 25-30 min: 10% B (Re-equilibration).

Visualizing the Analytical Workflow:

AnalyticalWorkflow cluster_decision Impurity Identification Start Sample Preparation (Dissolve in Mobile Phase) SystemSuitability System Suitability Check (Resolution > 2.0, Tailing < 1.5) Start->SystemSuitability Injection HPLC Injection (10 µL) SystemSuitability->Injection Pass Separation Gradient Separation (C18 Column, pH 6.0) Injection->Separation Detection UV Detection @ 254nm Separation->Detection DataAnalysis Data Analysis Detection->DataAnalysis RRT ~ 0.3 RRT ~ 0.3 DataAnalysis->RRT ~ 0.3 Impurity C (EP) RRT ~ 1.0 RRT ~ 1.0 DataAnalysis->RRT ~ 1.0 Sulfadimethoxine RRT ~ 1.2 RRT ~ 1.2 DataAnalysis->RRT ~ 1.2 Acetyl-Sulfadimethoxine

Figure 2: Step-by-step analytical workflow for identifying Sulfadimethoxine impurities.

Data Interpretation & Troubleshooting

When running this method, researchers often encounter specific challenges. The table below correlates common issues with scientific root causes.

Table 2: Troubleshooting Matrix

ObservationRoot CauseCorrective Action
Impurity C co-elutes with void volume Impurity C is highly polar (sulfonic acid).Reduce initial organic % to 5% or 3%. Ensure adequate column equilibration.
Split Peaks Sample solvent too strong (high % ACN).Dissolve sample in Mobile Phase A predominantly.
RT Shift pH fluctuation in Mobile Phase A.Sulfonamides are pH-sensitive. Use a precise pH meter and buffer properly.

Conclusion

For global drug development, relying solely on one pharmacopeia can lead to compliance gaps. While the EP explicitly specifies Impurity C (4-(acetylamino)benzenesulfonic acid) with a defined limit, the USP framework may capture it only as an unspecified impurity, potentially subjecting it to stricter "generic" limits (0.10%).

Recommendation: Adopt the EP-style "Specified Impurity" approach for internal specifications. Validate the HPLC method to ensure resolution of the early-eluting Impurity C from the void volume, ensuring your product meets the most stringent global standards.

References

  • European Pharmacopoeia (Ph.[10] Eur.) . Sulfadimethoxine Monograph. 11th Edition. EDQM. Available at: [Link]

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 5323, Sulfadimethoxine. Retrieved from: [Link][1]

Sources

Comparative

A Senior Application Scientist's Guide to Qualifying a Secondary Reference Standard for Sodium N-acetylsulfanilate

In the landscape of pharmaceutical development and quality control, reference standards are the bedrock of analytical testing, ensuring the identity, purity, and strength of drug substances and products. While primary re...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, reference standards are the bedrock of analytical testing, ensuring the identity, purity, and strength of drug substances and products. While primary reference standards from pharmacopeias like the United States Pharmacopeia (USP) are the ultimate authority, their cost and limited availability necessitate the use of well-characterized in-house or secondary reference standards for routine analyses.[1]

This guide provides a comprehensive framework for the qualification of a secondary reference standard for Sodium N-acetylsulfanilate, a key intermediate and potential impurity in the synthesis of sulfonamide drugs. We will delve into the scientific rationale behind the analytical techniques employed, present comparative data, and provide detailed experimental protocols to ensure a robust and compliant qualification process.

The Hierarchy of Reference Standards: Primary vs. Secondary

A Primary Reference Standard is a substance of high purity, fully characterized and accepted without reference to other standards.[2] Regulatory agencies will typically accept reference materials from pharmacopeial sources, such as the USP or European Pharmacopoeia (Ph. Eur.), without requiring further qualification by the user.[3]

A Secondary Reference Standard , on the other hand, is a substance whose characteristics are established through calibration and comparison to a primary reference standard.[4] These are often working standards prepared and qualified by a laboratory for routine use.[1][4] The qualification process is critical to demonstrate its equivalence and traceability to the primary standard.[1][5]

The Qualification Strategy: An Orthogonal Approach

Qualifying a secondary reference standard is not a single test but a holistic evaluation using multiple, independent (orthogonal) analytical techniques. This multi-faceted approach ensures that all critical quality attributes of the standard are thoroughly assessed, providing a high degree of confidence in its identity, purity, and assigned potency. The overall workflow is designed to be a self-validating system.

G cluster_0 Phase 1: Candidate Selection & Initial Assessment cluster_1 Phase 2: Comprehensive Characterization cluster_2 Phase 3: Comparison & Value Assignment cluster_3 Phase 4: Documentation & Release A Select High-Purity Batch of Sodium N-acetylsulfanilate B Review Manufacturer's Certificate of Analysis (CoA) A->B Initial Data C Identity Confirmation (NMR, MS, FTIR) B->C D Purity & Impurity Profiling (HPLC-UV, LC-MS) C->D E Content of Volatiles & Water (TGA, Karl Fischer) D->E F Inorganic Impurities (Residue on Ignition) E->F G Direct Comparison Assay vs. Primary Standard (e.g., USP) F->G I Final Potency Calculation G->I H Purity Assignment via Mass Balance Approach H->I J Generate Certificate of Analysis (CoA) for Secondary Standard I->J K Establish Storage Conditions & Re-test Date J->K L Release for Routine Use K->L

Caption: Overall workflow for qualifying a secondary reference standard.

Phase 1: Identity Confirmation

The first and most critical step is to unequivocally confirm the chemical structure of the candidate material. Using a combination of spectroscopic techniques provides orthogonal data points, leaving no ambiguity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Often considered the gold standard for structural elucidation, NMR provides detailed information about the molecular structure, including the connectivity of atoms and stereochemistry.[6] Both ¹H and ¹³C NMR should be performed. The observed chemical shifts, coupling constants, and integration values must be consistent with the structure of Sodium N-acetylsulfanilate and match the data from the primary reference standard.

  • Mass Spectrometry (MS): MS confirms the molecular weight of the compound by measuring its mass-to-charge ratio.[6] High-resolution mass spectrometry (HRMS) is particularly valuable as it can provide a molecular formula, further solidifying the identity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR serves as a molecular "fingerprint."[3] The infrared spectrum of the candidate material should be superimposable with that of the primary reference standard, confirming the presence of the same functional groups and overall structure.

Phase 2: Purity Determination and Impurity Profiling

Establishing the purity of the secondary standard is paramount. This involves both quantifying the main component and identifying/quantifying any impurities present.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating and quantifying components in a mixture.[6] A validated, stability-indicating HPLC method should be used to determine the area percent purity and profile any organic impurities.

G A Prepare Solutions: Primary Standard Secondary Candidate Blank (Diluent) B HPLC System Setup (Column, Mobile Phase, Flow Rate, Temp) A->B C Inject Blank & System Suitability Standard (SST) B->C D Verify SST Criteria (Tailing, Resolution, Precision) C->D E Inject Primary & Secondary Standards (e.g., n=6) D->E If SST Passes F Integrate Chromatograms E->F G Calculate Area % Purity F->G H Identify & Quantify Impurities (Relative to Primary Std.) F->H

Caption: Experimental workflow for HPLC-UV purity analysis.

Experimental Protocol: HPLC Purity Analysis

  • System: Agilent 1260 Infinity II or equivalent HPLC system with a UV detector.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size. Rationale: C18 columns provide excellent hydrophobic retention for aromatic compounds like Sodium N-acetylsulfanilate.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions. Rationale: A gradient is used to ensure elution of any potential late-eluting, more hydrophobic impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm. Rationale: This wavelength provides a good response for the aromatic chromophore in the molecule.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve ~10 mg of standard in 100 mL of 50:50 Water:Acetonitrile to prepare a 0.1 mg/mL solution.

While HPLC provides chromatographic purity, it doesn't account for non-chromatophoric impurities like water, residual solvents, or inorganic material. The mass balance approach is a robust method that determines the purity of the main component by subtracting the sum of all impurity fractions from 100%.[5][7] This method is traceable to SI units and provides a comprehensive assessment of purity.[8][9]

Purity (as is) = 100% - (% Water) - (% Residual Solvents) - (% Inorganic Residue) - (% Organic Impurities)

  • Water Content (Karl Fischer Titration): Karl Fischer (KF) titration is the standard method for quantifying water content in a substance.[3] This is crucial as water can significantly impact the true potency of the standard. As per USP <921>, a titrimetric determination of water is often required.[10]

  • Residual Solvents (Headspace GC): Gas Chromatography (GC) with a headspace autosampler is used to identify and quantify any residual organic solvents from the manufacturing process.[3]

  • Non-volatile/Inorganic Impurities (Residue on Ignition/Sulfated Ash): This test measures the amount of residual inorganic substance after ignition.[3][11] It accounts for any inorganic salts or catalysts.

G cluster_impurities Total Total Mass (100%) Main Sodium N-acetylsulfanilate (Assigned Purity) Total->Main is composed of Imp Impurity Fractions Total->Imp Water Water Content (Karl Fischer) Imp->Water Solvents Residual Solvents (GC) Imp->Solvents Inorganic Inorganic Residue (ROI) Imp->Inorganic Organic Organic Impurities (HPLC) Imp->Organic

Caption: Logical diagram of the Mass Balance approach for purity assignment.

Data Synthesis & Comparison

All analytical data for the secondary standard candidate must be directly compared against the primary standard to establish equivalence. The results should be summarized in a clear, comparative format.

Table 1: Comparative Analysis of Primary vs. Secondary Reference Standard

Test ParameterPrimary Standard (USP Lot RXXXXX)Secondary Standard (In-house Lot YYYYY)Acceptance Criteria
Identity
¹H NMRConforms to structureConforms to structure and matches Primary Std.Spectrum must be consistent with the proposed structure.
Mass Spec (m/z)[M-Na]⁻ 212.0255[M-Na]⁻ 212.0256Agrees with theoretical mass ± 5 ppm.
FTIRConforms to Primary Std. spectrumSpectrum is superimposable with Primary Std.Spectra must be superimposable.
Purity & Assay
HPLC Purity (% Area)99.91%99.88%≥ 99.5%
Total Impurities (% Area)0.09%0.12%≤ 0.5%
Water Content (KF)0.15% w/w0.20% w/wReport value.
Residual Solvents< 0.05% (Acetone)< 0.05% (Acetone)Meets ICH Q3C limits.[12]
Residue on Ignition0.08%0.10%≤ 0.2%
Assigned Purity (Mass Balance) 99.68% (anhydrous basis) 99.58% (anhydrous basis) Difference < 0.5%
Direct Assay vs. Primary Std. 100.0% (by definition)99.9%99.0% - 101.0%

Note: Data presented are illustrative.

Documentation and Implementation

Upon successful completion of all tests and confirmation that the secondary standard meets the pre-defined acceptance criteria, a comprehensive Certificate of Analysis (CoA) must be generated.[13] This document should summarize all the characterization data and clearly state the assigned purity/potency value and its uncertainty.[13]

Finally, the newly qualified secondary reference standard must be properly labeled with its name, lot number, assigned purity, storage conditions, and a re-test date.[4] A stability program should also be implemented to monitor the standard over time and ensure its continued fitness for use.[3]

By following this rigorous, science-driven qualification process, laboratories can establish reliable secondary reference standards. This practice not only conserves valuable primary standards but also ensures the continued accuracy and compliance of analytical data in a regulated environment, ultimately safeguarding the quality of pharmaceutical products.

References

  • Primary Vs Secondary Reference Standards In GMP Labs. (n.d.). GMP Insiders. Retrieved February 6, 2026, from [Link]

  • How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). (2026, January 2). ResolveMass Laboratories Inc. Retrieved February 6, 2026, from [Link]

  • Reference-Standard Material Qualification. (2009, April 2). Pharmaceutical Technology. Retrieved February 6, 2026, from [Link]

  • Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. (n.d.). World Health Organization (WHO). Retrieved February 6, 2026, from [Link]

  • How To Choose the Proper Analytical Reference Standards? (n.d.). Symtera Analytics. Retrieved February 6, 2026, from [Link]

  • Qualification of Inhouse Reference Standards and Secondary Standards. (2025, April 14). Qvents. Retrieved February 6, 2026, from [Link]

  • Analytical Techniques for Reference Standard Characterization. (2025, September 29). ResolveMass Laboratories Inc. Retrieved February 6, 2026, from [Link]

  • Reference Standards, Types, Uses, Preparation & Qualification. (2020, August 19). Veeprho. Retrieved February 6, 2026, from [Link]

  • ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. (1999, October 6). ICH. Retrieved February 6, 2026, from [Link]

  • The development of an efficient mass balance approach for the purity assignment of organic calibration standards. (2025, August 6). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. (2023, November 13). National Institutes of Health (NIH). Retrieved February 6, 2026, from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved February 6, 2026, from [Link]

  • General Chapters: <11> USP REFERENCE STANDARDS. (n.d.). uspbpep.com. Retrieved February 6, 2026, from [Link]

  • <11> USP REFERENCE STANDARDS. (2012, December 15). CMC Drug Product Development Regulatory Consulting Pharma. Retrieved February 6, 2026, from [Link]

  • Reference Standards to Support Quality of Synthetic Peptide Therapeutics. (2023, March 22). U.S. Pharmacopeia (USP). Retrieved February 6, 2026, from [Link]

  • Q3B(R2) Impurities in New Drug Products. (n.d.). European Medicines Agency (EMA). Retrieved February 6, 2026, from [Link]

  • Reference Standard Qualification. (n.d.). CURRENTA. Retrieved February 6, 2026, from [Link]

  • Mass balance method for the SI value assignment of the purity of organic compounds. (2013, March 19). National Institutes of Health (NIH). Retrieved February 6, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

Mastering the Safe Handling of Sodium N-acetylsulfanilate: A Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. Sodium N-acetylsulfanilate, a key reagent in various synthetic pathways, requires met...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. Sodium N-acetylsulfanilate, a key reagent in various synthetic pathways, requires meticulous handling to ensure both. This guide moves beyond generic safety protocols to provide an in-depth, scientifically grounded framework for its safe use, from initial handling to final disposal. Here, we will not only outline the necessary precautions but also delve into the scientific rationale behind them, empowering your team with the knowledge to maintain a secure and efficient laboratory environment.

Understanding the Hazard Profile of Sodium N-acetylsulfanilate

While comprehensive toxicological data for Sodium N-acetylsulfanilate is not fully established, the primary hazards are associated with its potential for irritation. As a powdered substance, it poses a risk of airborne dispersal, leading to potential contact with sensitive tissues.

  • Eye Contact: May cause irritation.

  • Skin Contact: May lead to skin irritation.

  • Inhalation: Can cause irritation of the respiratory tract.

  • Ingestion: May result in irritation of the digestive tract.

Given the limited specific toxicity data, a cautious approach is warranted. It is crucial to handle this compound with the assumption that it may have other, uncharacterized hazardous properties.

Strategic Selection of Personal Protective Equipment (PPE)

The selection of appropriate PPE is the cornerstone of safe chemical handling. Our choices are dictated by the physical and chemical properties of Sodium N-acetylsulfanilate and a commitment to minimizing all potential routes of exposure.

PPE ComponentSpecificationRationale
Hand Protection Powder-free nitrile glovesNitrile offers good resistance to a range of chemicals and is less likely to cause allergic reactions than latex. The powder-free designation is critical to prevent the powder from aerosolizing and carrying chemical particles, which could then be inhaled or spread to other surfaces[1][2].
Eye Protection Chemical safety gogglesGoggles provide a complete seal around the eyes, offering superior protection from airborne powder and accidental splashes compared to standard safety glasses.
Body Protection Laboratory coatA standard lab coat provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection NIOSH-approved N95 respirator or higherRecommended when handling the powder outside of a certified chemical fume hood or in situations with a potential for significant aerosolization. The N95 rating ensures efficient filtration of fine airborne particles.

Procedural Guidance for Handling Sodium N-acetylsulfanilate

A systematic and well-understood workflow is essential to mitigate the risks associated with handling powdered chemicals. The following step-by-step protocol is designed to ensure a safe and controlled process.

Preparation and Handling Protocol
  • Designated Work Area: All handling of solid Sodium N-acetylsulfanilate should be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

  • Pre-Handling Check: Before starting, ensure that all necessary PPE is readily available and in good condition. Locate the nearest eyewash station and safety shower.

  • Donning PPE: Put on your lab coat, followed by safety goggles. Finally, don your nitrile gloves, ensuring they overlap the cuffs of your lab coat.

  • Weighing and Transfer: When weighing the powder, use a chemical-resistant weigh boat. Perform all transfers of the solid material slowly and carefully to minimize the generation of dust.

  • Dissolution: If preparing a solution, add the solid to the solvent slowly while stirring to prevent splashing.

  • Post-Handling: After use, securely close the container of Sodium N-acetylsulfanilate.

  • Decontamination: Wipe down the work surface with a suitable laboratory cleaning agent.

  • Doffing PPE: Remove your gloves first, turning them inside out as you do so to contain any contamination. Dispose of them in the designated chemical waste container. Remove your lab coat and finally your safety goggles.

  • Hand Washing: Wash your hands thoroughly with soap and water after completing the procedure.

Visual Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup Designated Area Designated Area Pre-Handling Check Pre-Handling Check Designated Area->Pre-Handling Check Don PPE Don PPE Pre-Handling Check->Don PPE Weighing & Transfer Weighing & Transfer Don PPE->Weighing & Transfer Dissolution Dissolution Weighing & Transfer->Dissolution Secure Container Secure Container Dissolution->Secure Container Decontaminate Workspace Decontaminate Workspace Secure Container->Decontaminate Workspace Doff PPE Doff PPE Decontaminate Workspace->Doff PPE Hand Washing Hand Washing Doff PPE->Hand Washing

Caption: Workflow for the safe handling of Sodium N-acetylsulfanilate.

Occupational Exposure Limits: A Case for Control Banding

Currently, there are no established specific Occupational Exposure Limits (OELs), such as a Permissible Exposure Limit (PEL) from OSHA or a Recommended Exposure Limit (REL) from NIOSH, for Sodium N-acetylsulfanilate. In the absence of a formal OEL, a proactive approach to exposure control is necessary.

NIOSH recommends the use of "control banding" for chemicals without established OELs.[3][4] This is a method that groups chemicals into "bands" based on their hazard characteristics and potential for exposure, and then recommends a corresponding level of control.[3][5][6] Given that Sodium N-acetylsulfanilate is a powdered solid with irritant properties, it would fall into a band requiring engineering controls (like a fume hood) and appropriate PPE to minimize worker exposure. The principle of "As Low As Reasonably Achievable" (ALARA) should always be applied.

Disposal Plan for Sodium N-acetylsulfanilate Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. The following plan provides a framework for the compliant disposal of Sodium N-acetylsulfanilate and associated materials.

Waste Characterization and Segregation
  • Solid Waste: Unused or contaminated solid Sodium N-acetylsulfanilate should be collected in a clearly labeled, sealed container designated for chemical waste.

  • Liquid Waste: Solutions containing Sodium N-acetylsulfanilate should be collected in a separate, labeled container for liquid chemical waste. Do not mix with other incompatible waste streams.

  • Contaminated PPE: Used gloves, weigh boats, and other disposable materials that have come into contact with the chemical should be placed in a sealed bag or container and disposed of as solid chemical waste.

Disposal Methodology

While specific regulations vary by institution and locality, the following general principles apply:

  • Consult Local Regulations: Always adhere to your institution's and local environmental regulations for chemical waste disposal.

  • Waste Labeling: Ensure all waste containers are accurately and clearly labeled with the full chemical name and any relevant hazard warnings.

  • Biodegradation Potential: Research indicates that sulfanilamide compounds can be biodegradable under certain conditions, often in the presence of specific microbial communities.[7][8] While this may not be a primary disposal method for concentrated laboratory waste, it is a relevant factor in the environmental fate of these compounds.

  • EPA Waste Codes: While a specific EPA waste code is not assigned to Sodium N-acetylsulfanilate, the waste should be evaluated for the characteristics of hazardous waste (ignitability, corrosivity, reactivity, and toxicity). If it meets any of these criteria, it must be managed as a hazardous waste with the corresponding D-series code. If it does not meet these criteria, it may be managed as a non-hazardous chemical waste, though local regulations may still have specific requirements.

  • Professional Disposal: All chemical waste should be disposed of through a licensed and approved hazardous waste disposal company.

References

  • AIHA. (2022, May 12). Banding Strategies for Protecting Workers. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2026, January 29). Control Banding. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. Retrieved from [Link]

  • PubMed. (2016). Biodegradation of sulfonamide antibiotics in sludge. Retrieved from [Link]

  • RCRAInfo. Waste Code. Retrieved from [Link]

  • MDPI. (2020, July 30). Biodegradation of Amoxicillin, Tetracyclines and Sulfonamides in Wastewater Sludge. Retrieved from [Link]

  • American Society of Health-System Pharmacists. Guidelines on Handling Hazardous Drugs. Retrieved from [Link]

  • ResearchGate. Studies on sulfonamide degradation products. Retrieved from [Link]

  • University of Maryland Environmental Safety, Sustainability and Risk. EPA Hazardous Waste Codes. Retrieved from [Link]

  • suweb.site. EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • PubMed. (2018, November 1). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. Retrieved from [Link]

  • ACS Publications. Degradation and Elimination of Various Sulfonamides during Anaerobic Fermentation: A Promising Step on the Way to Sustainable Pharmacy? Retrieved from [Link]

  • Regulations.gov. (2018, July 17). The NIOSH Occupational Exposure Banding Process for the Evaluation of Chemical Hazards Resp. Retrieved from [Link]

  • PharmWaste Technologies, Inc. EPA Subpart P Regulations - HW Drugs. Retrieved from [Link]

Sources

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